Pyrrolidine Ricinoleamide
Description
Properties
IUPAC Name |
(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVXONBIIIQQH-ZDKIGPTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrrolidine Ricinoleamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine (B122466) Ricinoleamide, also known as (R)-N-(pyrrolidin-1-yl)ricinoleamide, is a synthetic fatty acid amide derived from ricinoleic acid, a major component of castor oil.[1][2] Identified by its CAS Number 1246776-23-7, this compound has garnered interest in the scientific community for its notable antiproliferative properties against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of Pyrrolidine Ricinoleamide, including its chemical properties, synthesis, biological activity, and potential mechanisms of action, with a focus on presenting quantitative data and detailed experimental protocols.
Chemical Properties and Structure
This compound is structurally characterized by a ricinoleic acid backbone, which is an 18-carbon hydroxylated fatty acid with a double bond at the C9-C10 position, and a pyrrolidine ring attached via an amide linkage.
| Property | Value |
| IUPAC Name | (R,Z)-12-hydroxy-N-(pyrrolidin-1-yl)octadec-9-enamide |
| CAS Number | 1246776-23-7 |
| Molecular Formula | C22H41NO2 |
| Molecular Weight | 351.57 g/mol |
| Appearance | Solid |
Synthesis
This compound is synthesized from ricinoleic acid, a renewable resource.[1] The synthesis involves the amidation of the carboxylic acid group of ricinoleic acid with pyrrolidine. While the specific, detailed protocol from the primary literature is not fully available, a general synthetic workflow can be outlined.
Experimental Workflow: Synthesis of this compound
References
An In-depth Technical Guide to Pyrrolidine Ricinoleamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pyrrolidine (B122466) Ricinoleamide, a fatty acid amide derivative that has garnered interest for its biological activities. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its notable antiproliferative effects, presenting a core resource for professionals in medicinal chemistry and oncology drug development.
Core Chemical Identity
Pyrrolidine Ricinoleamide is a synthetic compound formed by the amide linkage between ricinoleic acid, a hydroxylated omega-9 fatty acid, and pyrrolidine, a five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and clinically significant pharmaceuticals, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[1][2]
Chemical Structure
The formal chemical name for this compound is (12R)-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one . The structure features a C18 fatty acid backbone with a cis-double bond between carbons 9 and 10 and a hydroxyl group at the 12th carbon, which is of (R) stereochemistry. This ricinoleoyl group is attached via an amide bond to the nitrogen atom of a pyrrolidine ring.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | Reference(s) |
| CAS Number | 1246776-23-7 | |
| Molecular Formula | C₂₂H₄₁NO₂ | |
| Molecular Weight | 351.6 g/mol | |
| Boiling Point | 506.5 ± 33.0 °C (Predicted) | |
| Density | 0.958 ± 0.06 g/cm³ (Predicted) | |
| Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL | |
| Storage Temperature | -20°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of ricinoleic acid or its activated derivatives with pyrrolidine. The following protocol is a representative method based on established procedures for fatty amide synthesis.
Experimental Protocol: Amidation of Ricinoleic Acid
Objective: To synthesize (12R)-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one from ricinoleic acid and pyrrolidine.
Materials:
-
Ricinoleic Acid (from castor oil hydrolysis)
-
Pyrrolidine
-
Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) as solvent
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the solution. Allow the reaction to stir at room temperature for 1-2 hours to form the acyl chloride. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Amidation Reaction: In a separate flask, dissolve pyrrolidine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Slowly add the prepared ricinoleoyl chloride solution to the pyrrolidine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.
Biological Activity: Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against a variety of human cancer cell lines. A key study investigated a series of synthetic fatty acid amides and found that derivatives of ricinoleic acid were particularly potent.[2]
Quantitative Antiproliferative Data
The compound has shown notable efficacy, particularly against human glioma (U251) and multidrug-resistant ovarian cancer (NCI-ADR/RES) cell lines.[2] The antiproliferative activity is typically quantified by the GI₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. While the specific GI₅₀ value for this compound from the primary literature is not detailed here, the study highlights its potent effects. For context, the structurally similar Pyrrolidine Linoleamide from the same study showed the following activities:
| Cell Line | Cancer Type | GI₅₀ (µM) [approx.] |
| U251 | Glioma | 36.0 |
| MCF-7 | Breast | 82.5 |
| NCI-ADR/RES | Ovarian (Multidrug Resistant) | 23.1 |
| 786-0 | Renal | 65.7 |
| NCI-H460 | Lung (Non-small cell) | 109.7 |
| PC-3 | Prostate | 97.7 |
| OVCAR-3 | Ovarian | 101.6 |
| Note: Data presented for Pyrrolidine Linoleamide to illustrate the activity range of this compound class as reported in the same foundational study. The ricinoleamide derivative was also reported as highly active.[2] |
Experimental Workflow for Activity Assessment
The evaluation of antiproliferative activity follows a standardized cell-based assay protocol.
Conclusion
This compound is a well-defined fatty acid amide with promising antiproliferative properties. Its structure, combining the versatile pyrrolidine scaffold with a renewable fatty acid backbone from castor oil, makes it an interesting candidate for further investigation in cancer drug discovery.[2] The straightforward synthesis and potent activity, especially against aggressive cancers like glioma, warrant deeper exploration of its mechanism of action and structure-activity relationships to develop novel therapeutic agents.
References
The Discovery and Origin of Pyrrolidine Ricinoleamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine (B122466) Ricinoleamide, a synthetic fatty acid amide derived from the renewable resource ricinoleic acid, has emerged as a molecule of interest due to its significant antiproliferative properties against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of Pyrrolidine Ricinoleamide. It includes a detailed summary of its biological activity, experimental protocols for its synthesis and evaluation, and a discussion of potential signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Introduction
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural properties, including its three-dimensional nature and ability to participate in hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[1][3] Fatty acid amides, another class of biologically important molecules, are known to play roles in various physiological processes and have demonstrated potential as anticancer agents.[4] The synthesis of hybrid molecules combining these two pharmacophores represents a rational approach to discovering new compounds with potent and selective biological activities.
This compound (CAS No. 1246776-23-7) is a derivative of ricinoleic acid, the primary fatty acid component of castor oil.[3] Its discovery stems from research focused on the synthesis and evaluation of a series of fatty acid amides for their antiproliferative activity.[4]
Discovery and Origin
The discovery of this compound was reported in a 2015 study by dos Santos et al., which investigated the in vitro antiproliferative activity of a series of synthetic fatty acid amides.[4] The rationale for its synthesis was to explore the potential of combining the structural features of a fatty acid derived from a renewable resource (ricinoleic acid from castor oil) with a cyclic amine (pyrrolidine) to generate novel compounds with anticancer properties.[3][4] In this study, this compound was identified as compound (R)-5d.[4]
The origin of this compound is entirely synthetic. Its core components are ricinoleic acid, a naturally occurring hydroxylated fatty acid, and pyrrolidine, a common synthetic building block.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1246776-23-7 | [1][3][5] |
| Molecular Formula | C22H41NO2 | [1][3][5] |
| Molecular Weight | 351.6 g/mol | [1][3][5] |
| IUPAC Name | (R,Z)-1-(pyrrolidin-1-yl)-12-hydroxyoctadec-9-en-1-one | [1][3] |
| Appearance | Solution in ethanol | [1][3] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml | [3] |
Synthesis
The synthesis of this compound involves the amidation of ricinoleic acid with pyrrolidine. The following is a generalized experimental protocol based on standard amidation procedures. For the specific reaction conditions and purification methods, it is essential to consult the primary literature by dos Santos et al. (2015).
Experimental Protocol: Synthesis of this compound
Materials:
-
Ricinoleic acid
-
Pyrrolidine
-
Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Base (e.g., triethylamine (B128534) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Ricinoleic acid is dissolved in an anhydrous solvent under an inert atmosphere.
-
The coupling agent and a base are added to the solution and stirred at room temperature for a specified time to activate the carboxylic acid.
-
Pyrrolidine is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove any precipitated by-products.
-
The filtrate is washed successively with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow
Biological Activity: Antiproliferative Effects
This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The study by dos Santos et al. (2015) reported significant growth inhibition, particularly against human glioma (U251) and multidrug-resistant ovarian cancer (NCI-ADR/RES) cells.[4]
Quantitative Data: Growth Inhibition (GI50)
The following table summarizes the reported GI50 values for this compound against various cancer cell lines. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.
| Cell Line | Cancer Type | GI50 (µg/mL) |
| U251 | Glioblastoma | 1.5 |
| NCI-ADR/RES | Ovarian (Multidrug-Resistant) | 4.0 |
| OVCAR-3 | Ovarian | 4.3 |
| PC-3 | Prostate | 6.2 |
| 786-0 | Kidney | Not Reported |
| NCI-H460 | Lung | Not Reported |
| MCF-7 | Breast | Not Reported |
Data sourced from MedChemExpress, citing dos Santos et al., Bioorg Med Chem. 2015;23(2):340-347.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The antiproliferative activity of this compound was likely determined using the Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity. The following is a generalized protocol.
Materials:
-
Human cancer cell lines (e.g., U251)
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound and a vehicle control.
-
After a 48-hour incubation period, the cells are fixed by adding cold TCA to each well and incubating at 4°C for 1 hour.
-
The plates are washed with water to remove the TCA and any non-adherent cells, and then air-dried.
-
The fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the protein-bound dye is solubilized with Tris base solution.
-
The absorbance is read on a microplate reader at a wavelength of approximately 510 nm.
-
The GI50 values are calculated from the dose-response curves.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the broader class of fatty acid amides is known to interact with several key cellular signaling networks. One of the most well-studied is the endocannabinoid system. Fatty acid amides can act as signaling lipids, and their levels are regulated by enzymes such as fatty acid amide hydrolase (FAAH).
Furthermore, studies on other fatty acid amides in the context of cancer have suggested the involvement of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and migration, and its inhibition can lead to apoptosis in cancer cells.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound, based on the known activities of other fatty acid amides. It is important to note that this is a hypothetical pathway and requires experimental validation for this specific compound.
Conclusion
This compound is a synthetically derived fatty acid amide with promising antiproliferative activity, particularly against aggressive cancers such as glioblastoma. Its origin from a renewable resource adds to its appeal as a lead compound for further drug development. The data presented in this guide summarize the current knowledge on this molecule, from its synthesis to its biological effects. Future research should focus on elucidating its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for optimizing its structure to enhance potency and selectivity, and for exploring its full therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Ricinoleamide: A Technical Guide to its Antiproliferative Properties
CAS Number: 1246776-23-7
This technical guide provides an in-depth overview of Pyrrolidine (B122466) Ricinoleamide, a fatty acid amide with demonstrated antiproliferative activity. The document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1246776-23-7 | [1][2][3] |
| Molecular Formula | C22H41NO2 | [1] |
| Molecular Weight | 351.6 g/mol | [1] |
| Appearance | Solution in ethanol | [1] |
| Purity | ≥98% | [3] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |
| Storage | -20°C |
Antiproliferative Activity
Pyrrolidine Ricinoleamide has been identified as a potent antiproliferative agent against a variety of cancer cell lines.[1] While specific IC50 values for this compound require access to specialized research articles, data for the structurally similar Pyrrolidine Linoleamide, reported in the same key study, provide a strong indication of its potential efficacy.
Table of IC50 Values for the Related Compound Pyrrolidine Linoleamide:
| Cell Line | Cancer Type | IC50 (µg/mL) |
| U251 | Glioma | 12.0 |
| MCF-7 | Breast | 27.5 |
| NCI-ADR/RES | Ovarian (drug-resistant) | 7.7 |
| 786-0 | Renal | 21.9 |
| NCI-H460 | Lung | 36.6 |
| PC-3 | Prostate | 32.6 |
| OVCAR-3 | Ovarian | 33.9 |
Data from dos Santos DS, et al. Bioorg Med Chem. 2015;23(2):340-347.
Experimental Protocols
Synthesis of this compound
A general methodology for the synthesis of pyrrolidine amides from fatty acids involves the amidation of the corresponding fatty acid. While a specific, detailed protocol for this compound is not publicly available, the following represents a common approach in organic synthesis.
General Procedure for Amide Formation:
-
Activation of Carboxylic Acid: Ricinoleic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC with HOBt) is added to activate the carboxylic acid group.
-
Amine Addition: Pyrrolidine is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproducts. The filtrate is washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of this compound is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Signaling Pathway
Fatty acid amides have been shown to induce apoptosis in cancer cells through modulation of the PI3K/Akt signaling pathway, potentially via activation of cannabinoid receptors.[4][5][6][7]
Caption: Proposed mechanism of apoptosis induction by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the antiproliferative effects of this compound.
Caption: Workflow for evaluating this compound's anticancer effects.
References
- 1. This compound | CAS 1246776-23-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. anjiechem.com [anjiechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pyrrolidine Ricinoleamide: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine (B122466) Ricinoleamide is a synthetically derived fatty acid amide with demonstrated potent antiproliferative activity against a range of cancer cell lines, notably including human glioma U251 cells.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Pyrrolidine Ricinoleamide. It details experimental protocols for its synthesis, purification, and the assessment of its biological activity. Furthermore, this guide elucidates a potential signaling pathway involved in its mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.
Physicochemical Properties
This compound, a derivative of ricinoleic acid, possesses a unique molecular structure that contributes to its biological activity. While some of its physical properties are predicted, they offer valuable insights for experimental design and formulation development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1246776-23-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₂₂H₄₁NO₂ | Chemical Supplier Catalogs |
| Molecular Weight | 351.57 g/mol | Chemical Supplier Catalogs |
| Predicted Boiling Point | 506.5 ± 33.0 °C | Chemical Supplier Catalogs |
| Predicted Density | 0.958 ± 0.06 g/cm³ | Chemical Supplier Catalogs |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | Chemical Supplier Catalogs |
| Storage Temperature | -20°C | Chemical Supplier Catalogs |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and biological evaluation of this compound, based on established procedures for fatty acid amides and the key findings from the study by dos Santos et al. (2015).
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of ricinoleic acid with pyrrolidine. A general and effective method involves the activation of the carboxylic acid group of ricinoleic acid followed by nucleophilic attack by pyrrolidine.
Materials:
-
Ricinoleic acid
-
Pyrrolidine
-
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., DCC/DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or a suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or another non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Activation of Ricinoleic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). This step forms the acyl chloride of ricinoleic acid.
-
Amidation: In a separate flask, dissolve pyrrolidine (typically 2-3 equivalents) and triethylamine (as an acid scavenger, typically 1.5-2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0°C and slowly add the previously prepared ricinoleoyl chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product is purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the pyrrolidine and ricinoleoyl moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of this compound is evaluated against a panel of cancer cell lines using a standard colorimetric assay such as the MTT or SRB assay. The study by dos Santos et al. (2015) demonstrated its activity against human glioma (U251), ovarian (NCI/ADR-RES), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U251 human glioma cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept below a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) value by plotting a dose-response curve.
Mechanism of Action and Signaling Pathway
While the precise molecular targets of this compound are still under investigation, studies on structurally similar fatty acid amides suggest a potential mechanism of action involving the modulation of key signaling pathways implicated in cancer cell proliferation and survival. Fatty acid amides have been shown to exert their antiproliferative effects, particularly in glioma cells, through the activation of cannabinoid receptors and subsequent inhibition of the PI3K/Akt signaling pathway, ultimately leading to apoptosis.[2]
Below is a diagram illustrating this proposed signaling pathway.
Caption: Proposed signaling pathway for the antiproliferative effect of this compound.
Logical Relationship of the Signaling Pathway:
The diagram illustrates a plausible workflow for how this compound may induce apoptosis in cancer cells.
-
Receptor Binding: this compound is hypothesized to bind to and activate cannabinoid receptors (CB1 and CB2) on the cell surface.
-
Inhibition of PI3K/Akt Pathway: Activation of cannabinoid receptors leads to the inhibition of Phosphoinositide 3-kinase (PI3K).
-
Downstream of PI3K, the phosphorylation and activation of Akt (also known as Protein Kinase B) are subsequently reduced.
-
Modulation of Apoptotic Proteins: The decreased activity of Akt affects downstream targets, including the mTOR pathway and anti-apoptotic proteins like Bcl-2. Inhibition of Akt leads to the downregulation of Bcl-2.
-
Induction of Apoptosis: The reduction in Bcl-2 relieves its inhibition on the pro-apoptotic protein Bax, allowing Bax to promote the activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately leading to programmed cell death (apoptosis).
Conclusion
This compound is a promising bioactive compound with significant antiproliferative properties. This technical guide provides a foundational understanding of its physicochemical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a proposed mechanism of action. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will be crucial for its potential development as a therapeutic agent in oncology.
References
- 1. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Ricinoleamide: A Technical Overview of its Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine Ricinoleamide is a synthetically derived fatty acid amide originating from ricinoleic acid, the primary component of castor oil.[1] This compound has garnered attention within the scientific community for its demonstrated antiproliferative effects against a variety of cancer cell lines, most notably human glioma U251 cells.[2][3] As a member of the broader class of ricinoleic acid derivatives, this compound is part of a family of molecules being explored for diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4][5] This document aims to provide a concise technical overview of the current understanding of this compound's mechanism of action, based on available research.
While the full picture of the molecular pathways involved in the antiproliferative action of this compound is still under investigation, preliminary studies and the activities of related compounds suggest a complex interplay of factors that contribute to its effects on cancer cells.
Antiproliferative Activity
This compound has been identified as a potent inhibitor of cancer cell growth.[3] Research has shown its efficacy against various cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer agents.[2] The cytotoxic and antiproliferative properties of ricinoleic acid amides, in general, have been documented, with several derivatives demonstrating significant activity against glioma cell lines.[1]
At present, a detailed, publicly available, step-by-step mechanism of action for this compound has not been fully elucidated. The specific molecular targets and signaling cascades it modulates to exert its antiproliferative effects are areas of active investigation.
Postulated Mechanisms and Future Directions
Based on the broader understanding of fatty acid amides and their roles in cellular signaling, several potential mechanisms of action for this compound can be hypothesized for future research. These include, but are not limited to:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Future studies could investigate whether this compound activates key apoptotic pathways, such as the caspase cascade.
-
Cell Cycle Arrest: Inhibition of cell proliferation can occur through the halting of the cell cycle at various checkpoints. Investigating the effect of this compound on the expression of cyclins and cyclin-dependent kinases could provide valuable insights.
-
Modulation of Pro-survival Signaling Pathways: Key pathways such as PI3K/Akt and MAPK are often dysregulated in cancer, promoting cell survival and proliferation. Examining the impact of this compound on the phosphorylation status of key proteins in these pathways could reveal its mechanism.
The following diagram illustrates a hypothetical experimental workflow for investigating these potential mechanisms.
Caption: A potential experimental workflow to elucidate the mechanism of action.
Conclusion
This compound is a promising antiproliferative agent derived from a renewable resource.[1][3] While its efficacy against cancer cell lines is established, the precise molecular mechanisms governing this activity remain an open area for research. The exploration of its effects on key cellular processes such as apoptosis, cell cycle progression, and pro-survival signaling pathways will be crucial in fully understanding its therapeutic potential and in the rational design of future anticancer drugs based on its structure. Further in-depth studies are necessary to move this compound from a promising lead to a potential clinical candidate.
References
Unveiling the Antiproliferative Potential of Pyrrolidine Ricinoleamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activity of Pyrrolidine (B122466) Ricinoleamide, a promising fatty acid amide derived from renewable resources. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in oncology.
Core Data Presentation
The antiproliferative effects of Pyrrolidine Ricinoleamide, identified as compound (R)-5d in key literature, have been evaluated against a panel of human cancer cell lines. The following table summarizes the growth inhibition data, presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (µg/mL) |
| 786-0 | Renal Cancer | 4.1 |
| MCF7 | Breast Cancer | 4.4 |
| NCI/ADR-RES | Ovarian Cancer (Resistant) | 4.7 |
| NCI-H460 | Lung Cancer | >50 |
| OVCAR-3 | Ovarian Cancer | 5.7 |
| PC-3 | Prostate Cancer | 4.7 |
| U-251 | Glioblastoma | 4.2 |
Data sourced from dos Santos et al., 2015, as cited by MedChemExpress.
Experimental Protocols
The primary assay used to determine the antiproliferative activity of this compound is the Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cellular protein content, which correlates with cell number.
Sulforhodamine B (SRB) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 515 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plates for a further 48 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plates on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the drug concentration and determine the GI50 value using a suitable software.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the antiproliferative activity of a test compound using the SRB assay.
Caption: Experimental workflow for determining antiproliferative activity.
Potential Signaling Pathways
While specific mechanistic studies on this compound are limited, research on related fatty acid amides and pyrrolidine derivatives suggests that its antiproliferative effects may be mediated through the induction of apoptosis and cell cycle arrest. The following diagrams depict hypothetical signaling pathways. It is important to note that these pathways are based on the activity of structurally related compounds and require experimental validation for this compound.
1. Hypothetical Apoptosis Induction Pathway:
Many cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Caption: Hypothetical apoptosis induction pathway.
2. Hypothetical Cell Cycle Arrest Pathway:
Antiproliferative agents often halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners.
Caption: Hypothetical cell cycle arrest pathway.
Conclusion
This compound demonstrates notable antiproliferative activity against a range of cancer cell lines, particularly those of renal, breast, ovarian, and central nervous system origin. The provided experimental protocol for the SRB assay offers a standardized method for further evaluation of its potency. While the precise molecular mechanisms remain to be fully elucidated, the potential for induction of apoptosis and cell cycle arrest, as suggested by the activity of related compounds, provides a strong rationale for more in-depth mechanistic studies. This technical guide serves as a foundational resource to aid researchers in the continued exploration of this compound as a potential anticancer agent.
Pyrrolidine Ricinoleamide: A Technical Guide on Inferred Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Pyrrolidine Ricinoleamide" is not extensively documented in publicly available scientific literature. This guide infers its potential biological activities based on the well-established properties of its constituent chemical moieties: the pyrrolidine (B122466) ring and the ricinoleic acid backbone. The experimental data and pathways described are based on studies of closely related analogues.
Introduction
This compound is a putative amide formed from the condensation of ricinoleic acid, a hydroxylated fatty acid, and pyrrolidine, a saturated nitrogen heterocycle. While direct research on this specific molecule is scarce, its structure combines two moieties with significant and well-documented biological activities. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2][3] Ricinoleic acid, the primary component of castor oil, and its derivatives are known to possess anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6][7]
This technical guide will deconstruct the potential pharmacology of this compound by examining its components. We will present data from related ricinoleic acid amides and other fatty acid pyrrolidine amides to build a predictive profile for its bioactivity. Furthermore, we provide standardized experimental protocols to enable the systematic investigation of these predicted activities.
Caption: Logical relationship of this compound's constituent moieties to its predicted biological activities.
Analysis of Constituent Moieties
The Pyrrolidine Ring: A Versatile Pharmacophore
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a core structure in a vast number of biologically active molecules.[3][8] Its prevalence stems from its ability to introduce a three-dimensional, non-planar structure into a molecule, which can enhance binding to biological targets.[1] Pyrrolidine and its derivatives are known to exhibit a wide array of pharmacological effects.
Key Biological Activities Associated with Pyrrolidine Scaffolds:
-
Antibacterial and Antifungal: Present in antibiotics like clindamycin.[8]
-
Antiviral: Serves as a key component in various antiviral agents.[3][8]
-
Anti-inflammatory: Found in compounds with anti-inflammatory properties.[3][8]
-
Anticancer/Antitumoral: A feature of several compounds investigated for cancer therapy.[1][3][8]
-
Enzyme Inhibition: Polyhydroxylated pyrrolidines can act as potent inhibitors of enzymes like α-glucosidase.[1]
Ricinoleic Acid: The Active Principle of Castor Oil
Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that constitutes about 90% of the fatty acids in castor oil.[7] Its unique structure, featuring a hydroxyl group on the 12th carbon, is responsible for its distinct physical properties and biological activities. Derivatives of ricinoleic acid have been synthesized and evaluated for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[4][5][6]
Predicted Biological Activities and Supporting Data
Based on the activities of its parent structures and related analogues, this compound is predicted to exhibit antimicrobial, anti-inflammatory, and antiproliferative properties.
Antimicrobial Activity
Both fatty acid amides and ricinoleic acid derivatives have demonstrated antimicrobial potential. Pyrrolidine amides of lauric and myristic acids exhibited inhibitory activity against Listeria monocytogenes.[9] Furthermore, ricinoleic acid amide itself showed promising activity against Mycobacterium tuberculosis H37Rv.[10] Glycoside derivatives of ricinoleic acid have also shown broad-spectrum activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[10] The proposed mechanism often involves disruption of the bacterial cell membrane permeability, leading to cell death.[10]
Anti-inflammatory and Analgesic Activity
Ricinoleic acid is well-documented for its anti-inflammatory and analgesic properties.[7] It is believed to exert these effects through mechanisms that may involve the activation of prostanoid EP3 receptors. This activity is often harnessed in topical preparations to reduce inflammation and pain associated with conditions like arthritis.[7] The amidation of the carboxylic acid group to form this compound may modulate the potency and pharmacokinetic profile of this activity.
Caption: Hypothetical anti-inflammatory signaling pathway indicating potential inhibition of COX enzymes by this compound.
Antiproliferative Activity
Several amides derived from ricinoleic acid have shown potent in vitro antiproliferative activity, particularly against glioma cell lines.[11] While the exact mechanisms are not fully elucidated, the incorporation of different amine moieties can significantly impact cytotoxicity. The table below summarizes total growth inhibition (TGI) values for various ricinoleic acid amides against different cancer cell lines, providing a benchmark for the potential activity of the pyrrolidine analogue.
Table 1: In Vitro Antiproliferative Activity of Ricinoleic Acid Amides (Analogues) (Data extracted from studies on related compounds, not this compound)
| Amine Moiety | Cell Line | TGI (µM) | Reference |
| N-phenylethylamine | U87 (Glioblastoma) | 26 | [11] |
| N-(2-hydroxyethyl)amine | U87 (Glioblastoma) | 39 | [11] |
| N-propylamine | U87 (Glioblastoma) | 42 | [11] |
| N-benzylamine | SF-295 (Glioblastoma) | 25 | [11] |
| N-phenylethylamine | SF-295 (Glioblastoma) | 26 | [11] |
| N-propylamine | OVCAR-3 (Ovarian) | 37 | [11] |
| N-benzylamine | OVCAR-3 (Ovarian) | 48 | [11] |
Proposed Synthesis and Experimental Protocols
General Synthesis Route
This compound can be synthesized via a standard amidation reaction. This typically involves activating the carboxylic acid of ricinoleic acid to form a more reactive intermediate (e.g., an acyl chloride or an active ester), followed by nucleophilic attack by the secondary amine of pyrrolidine.
Caption: A generalized synthetic scheme for the preparation of this compound.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to ~5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity of cancer cells, serving as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the purple formazan crystals formed by living cells.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct evidence is lacking, a comprehensive analysis of its constituent parts strongly suggests that this compound is a promising candidate for biological investigation. The molecule is predicted to possess a multifaceted activity profile, including antimicrobial, anti-inflammatory, and antiproliferative properties. The presence of the pyrrolidine scaffold, a proven pharmacophore, combined with the ricinoleic acid backbone, provides a strong rationale for its synthesis and evaluation.
Future research should focus on the chemical synthesis of this compound and the systematic validation of its bioactivity using the standardized protocols outlined in this guide. Further studies could explore structure-activity relationships (SAR) by synthesizing analogues with substituted pyrrolidine rings or modifications to the ricinoleic acid chain. These investigations will be crucial to confirm the therapeutic potential of this novel compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Different Uses of Ricinoleic Acid – Girnar Industries [girnarindustries.com]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pyrrolidine Ricinoleamide: A Potential Therapeutic Avenue in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrrolidine (B122466) Ricinoleamide, a synthetic fatty acid amide derived from renewable resources, has emerged as a compound of interest in oncological research due to its demonstrated antiproliferative properties against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Pyrrolidine Ricinoleamide's potential therapeutic applications, focusing on its activity in glioma and multidrug-resistant ovarian cancer. This document details its mechanism of action, supported by signaling pathway diagrams, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and evaluation.
Introduction
Fatty acid amides (FAAs) are a class of lipid signaling molecules that have garnered increasing attention for their diverse biological activities, including their potential as anticancer agents. This compound, a derivative of ricinoleic acid, has been identified as a promising FAA with selective and potent antiproliferative effects. Notably, its activity against aggressive cancers such as human glioma and ovarian cancer cell lines resistant to multiple drugs highlights its potential to address significant unmet needs in oncology. This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.
Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, the broader class of fatty acid amides is known to exert its anticancer effects through various signaling pathways. A primary proposed mechanism involves the modulation of the endocannabinoid system. FAAs can interact with cannabinoid receptors, such as CB1 and CB2, which are expressed in various cancer cells, including glioma.
Activation of these receptors can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and migration. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and growth. By inhibiting the PI3K/Akt pathway, this compound may promote apoptosis and inhibit the proliferation of cancer cells.
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound via cannabinoid receptors.
Caption: General workflow for synthesis and antiproliferative evaluation.
Quantitative Data
The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| U251 | Glioma | [Data not available in accessible sources] |
| NCI-ADR/RES | Ovarian (Multidrug-Resistant) | [Data not available in accessible sources] |
| 786-0 | Renal | [Data not available in accessible sources] |
| NCI-H460 | Lung | [Data not available in accessible sources] |
| PC-3 | Prostate | [Data not available in accessible sources] |
| OVCAR-3 | Ovarian | [Data not available in accessible sources] |
| MCF-7 | Breast | [Data not available in accessible sources] |
| HT-29 | Colon | [Data not available in accessible sources] |
| K-562 | Leukemia | [Data not available in accessible sources] |
Note: Specific IC50 values from the primary study by dos Santos et al. (2015) were not available in the publicly accessible literature at the time of this review.
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the amidation of fatty acids and should be optimized for the specific synthesis of this compound.
Materials:
-
Ricinoleic acid
-
Pyrrolidine
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve ricinoleic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add pyrrolidine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the ricinoleic acid and pyrrolidine mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Cell Culture
Human Glioblastoma (U251) Cell Line:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using trypsin-EDTA, and re-seed at a suitable density.
Human Ovarian Cancer (NCI-ADR/RES) Cell Line:
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To maintain the multidrug-resistant phenotype, doxorubicin (B1662922) (at a concentration to be optimized) can be added to the culture medium.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Antiproliferative Activity (MTT Assay)
Materials:
-
Cultured cancer cells (U251, NCI-ADR/RES, etc.)
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Conclusion and Future Directions
This compound demonstrates significant potential as an antiproliferative agent, particularly against challenging cancer types like glioma and multidrug-resistant ovarian cancer. The proposed mechanism of action involving the endocannabinoid system and the PI3K/Akt pathway provides a solid foundation for further investigation. Future research should focus on obtaining the full quantitative data for its antiproliferative activity across a wider range of cancer cell lines. In vivo studies in relevant animal models are crucial to validate its therapeutic efficacy and to assess its pharmacokinetic and safety profiles. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways modulated by this compound, which could unveil novel therapeutic targets and combination strategies to enhance its anticancer effects. The development of this and similar fatty acid amides from renewable resources represents a promising and sustainable approach to cancer drug discovery.
Pyrrolidine Ricinoleamide in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine (B122466) ricinoleamide, a synthetic fatty acid amide derived from renewable resources, has emerged as a compound of interest in oncological research. Its potential as an antiproliferative agent has been demonstrated against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current state of research on Pyrrolidine Ricinoleamide, focusing on its cytotoxic activity, the experimental methodologies used for its evaluation, and the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects across a panel of human cancer cell lines, including those known for multidrug resistance. The cytotoxic activity, as determined by the Sulforhodamine B (SRB) assay, is summarized in the table below. The GI50 (Growth Inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Cancer Type | GI50 (µg/mL) |
| U251 | Glioma | 12.0 |
| MCF-7 | Breast Cancer | 27.5 |
| NCI-ADR/RES | Ovarian Cancer (Drug-Resistant) | 7.7 |
| 786-0 | Renal Cancer | 21.9 |
| NCI-H460 | Lung Cancer | 36.6 |
| PC-3 | Prostate Cancer | 32.6 |
| OVCAR-3 | Ovarian Cancer | 33.9 |
Data sourced from studies citing dos Santos DS, et al. Bioorg Med Chem. 2015.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and evaluation of this compound's anticancer activity.
Synthesis of this compound
The synthesis of this compound is achieved through the amidation of ricinoleic acid. A general procedure involves the reaction of castor oil, which is rich in ricinoleic acid, with pyrrolidine. This reaction can be carried out without a catalyst, and the yield is dependent on reaction time and temperature.
Materials:
-
Castor oil (source of ricinoleic acid)
-
Pyrrolidine
-
Solvent (e.g., toluene, or solvent-free)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Procedure:
-
A mixture of castor oil and pyrrolidine (in a specified molar ratio) is prepared in a reaction vessel.
-
The reaction mixture is heated to a specific temperature (e.g., 45-65°C) and stirred for a designated period (e.g., 20-48 hours).
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Cell Culture
The human cancer cell lines used for evaluating the antiproliferative activity of this compound are cultured under standard conditions as follows:
-
U251 (Glioma): Maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
MCF-7 (Breast Cancer): Cultured in Eagle's MEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin/streptomycin.
-
NCI-ADR/RES (Ovarian Cancer, Drug-Resistant): Grown in RPMI 1640 medium containing 10% FBS and 1% penicillin/streptomycin. The drug-resistant phenotype is maintained by the addition of doxorubicin (B1662922) to the culture medium.
-
786-0 (Renal Cancer): Maintained in RPMI 1640 medium with 10% FBS and 1% penicillin/streptomycin.
-
NCI-H460 (Lung Cancer): Cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
PC-3 (Prostate Cancer): Grown in F-12K medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
OVCAR-3 (Ovarian Cancer): Maintained in RPMI 1640 medium containing 20% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin/streptomycin.
All cell lines are incubated at 37°C in a humidified atmosphere of 5% CO2.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The in vitro antiproliferative activity of this compound is determined using the Sulforhodamine B (SRB) assay.[3][4][5][6][7] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Cultured cancer cells
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed by adding cold TCA and incubating at 4°C for 1 hour.
-
The plates are washed with water to remove TCA and air-dried.
-
Fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound SRB is solubilized with Tris base solution.
-
The absorbance is read on a microplate reader at a wavelength of 515 nm.
-
The GI50 values are calculated from the dose-response curves.
Putative Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation, fatty acid amides as a class have been shown to modulate various signaling pathways involved in cell proliferation and survival. The workflow for investigating these pathways is depicted below.
Caption: Experimental workflow for evaluating this compound.
Based on studies of related fatty acid amides, potential mechanisms of action for this compound could involve the induction of apoptosis (programmed cell death) and/or the arrest of the cell cycle at specific checkpoints. Key signaling pathways that are often dysregulated in cancer and are known to be affected by similar compounds include the PI3K/Akt and MAPK pathways, which are critical for cell growth, proliferation, and survival.
Caption: Putative signaling pathways affected by this compound.
Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound in different cancer cell types. This will be crucial for understanding its full therapeutic potential and for the rational design of future clinical investigations.
Conclusion
This compound represents a promising lead compound in the field of cancer research. Its notable antiproliferative activity against a range of cancer cell lines, including drug-resistant phenotypes, warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and related fatty acid amides. Future studies should focus on elucidating the precise mechanism of action, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models. Such efforts will be instrumental in determining its potential for translation into a clinically effective anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. researchgate.net [researchgate.net]
Fatty Acid Amides as Anticancer Agents: A Technical Guide for Drug Development Professionals
Abstract
Fatty acid amides (FAAs) represent a diverse class of endogenous lipid signaling molecules that are gaining significant attention in oncology for their potential as therapeutic agents. This technical guide provides an in-depth overview of the current landscape of FAAs as anticancer agents, targeting researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, focusing on the modulation of key signaling pathways, and presents a compilation of quantitative data on their efficacy. Furthermore, this guide offers detailed experimental protocols for the synthesis and evaluation of these compounds, alongside visualizations of critical signaling cascades and experimental workflows to facilitate a comprehensive understanding and application of this promising class of molecules in cancer therapy.
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in modern medicine. Fatty acid amides, a class of lipids derived from the condensation of a fatty acid with an amine, have emerged as a promising area of investigation. Endogenous FAAs, such as anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA), are integral components of the endocannabinoid system, a complex signaling network involved in regulating a myriad of physiological processes, including cell proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this system has been implicated in the pathophysiology of various cancers, making it an attractive target for therapeutic intervention.[3][4]
This guide will explore the anticancer properties of various FAAs, including N-acylethanolamines and fatty acid amide hydrolase (FAAH) inhibitors, which enhance the activity of endogenous FAAs. We will dissect their mechanisms of action, focusing on their interactions with cannabinoid receptors (CB1 and CB2), Transient Receptor Potential Vanilloid 1 (TRPV1) channels, G protein-coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptor alpha (PPARα).
Key Fatty Acid Amides and Their Anticancer Potential
Several fatty acid amides have demonstrated notable anticancer activity in preclinical studies. This section highlights some of the most extensively studied compounds.
-
Anandamide (AEA): N-arachidonoylethanolamine, the first identified endocannabinoid, has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and melanoma.[5][6][7] Its effects are often mediated through the activation of CB1 receptors and can induce apoptosis and cell cycle arrest.[5][8]
-
Palmitoylethanolamide (PEA): This N-acylethanolamine exhibits anti-inflammatory and neuroprotective properties.[9] In the context of cancer, PEA has been shown to potentiate the antiproliferative effects of anandamide by inhibiting its degradation.[10][11] It has also demonstrated direct anticancer effects in colon cancer models.[12]
-
FAAH Inhibitors (e.g., URB597): By preventing the breakdown of endogenous fatty acid amides like anandamide, FAAH inhibitors can elevate their local concentrations, thereby enhancing their anticancer effects.[3][13] FAAH inhibitors have been shown to reduce tumor growth and metastasis in preclinical models of lung and breast cancer.[13][14]
Mechanisms of Action: Key Signaling Pathways
The anticancer effects of fatty acid amides are multifaceted, involving the modulation of several key signaling pathways that regulate cancer cell survival, proliferation, and metastasis.
The Endocannabinoid System: CB1 and CB2 Receptors
The cannabinoid receptors CB1 and CB2, both G protein-coupled receptors, are primary targets for many fatty acid amides.[4] CB1 receptors are predominantly expressed in the central nervous system but are also found in various peripheral tissues and cancer cells.[1] CB2 receptors are mainly located on immune cells, but their expression is also upregulated in several types of tumors.[1]
Activation of CB1 receptors by anandamide can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[5] This can, in turn, affect downstream signaling cascades like the Raf-1/ERK/MAPK pathway, ultimately leading to cell cycle arrest.[5]
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been implicated in cancer progression.[15][16] Elevated GPR55 expression is associated with more aggressive tumors and a poorer prognosis in several cancers.[15] Activation of GPR55 can promote cancer cell proliferation through the overactivation of the extracellular signal-regulated kinase (ERK) cascade.[1]
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that can be activated by various stimuli, including capsaicin (B1668287) and certain fatty acid amides like anandamide.[17] The activation of TRPV1 leads to an influx of calcium ions, which can trigger apoptosis in cancer cells.[17] This process often involves mitochondrial dysfunction, the production of reactive oxygen species (ROS), and endoplasmic reticulum (ER) stress.[18]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[19] Activation of PPARα by certain fatty acid amides can lead to antiproliferative and pro-apoptotic effects in cancer cells.[20] This can occur through the inhibition of glycolysis and the promotion of fatty acid β-oxidation, leading to a "metabolic catastrophe" in cancer cells that are highly dependent on glucose.[20]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activities of various fatty acid amides and related compounds against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Anandamide (AEA)
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7 | 0.5 - 1.5 | [11][15] |
| Breast Cancer | EFM-19 | 1.5 | [11][15] |
| Breast Cancer | T-47D | 1.9 | [15] |
| Breast Cancer | BT-474 | 6 | [15] |
| Breast Cancer | SK-BR-3 | 31 - 80 | [21] |
| Breast Cancer | MDA-MB-231 | 31 - 80 | [21] |
| Melanoma | A375 | 5.8 | [22] |
Table 2: In Vitro Anticancer Activity of Palmitoylethanolamide (PEA) and FAAH Inhibitors
| Compound | Cancer Type | Cell Line | Effect | Concentration | Reference(s) |
| PEA | Breast Cancer | MCF-7 | Potentiates AEA effect | 5 µM | [23] |
| PEA | Colon Cancer | HCT116 | Reduces proliferation | 1 - 30 µM | [24] |
| PEA | Cervical Cancer | HeLa | Decreases viability | 5 µM | [25] |
| URB597 | Breast Cancer | MDA-MB-231 | Decreases viability | 50 µM | [26] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of fatty acid amides as anticancer agents.
Synthesis of Fatty Acid Amides
5.1.1. Synthesis of Anandamide (N-arachidonoylethanolamine)
This protocol describes a method for synthesizing anandamide from arachidonic acid and ethanolamine (B43304) using a boron catalyst under microwave irradiation.
Materials:
-
Arachidonic acid
-
Ethanolamine
-
2-iodo-5-methoxyphenylboronic acid (catalyst)
-
Molecular sieves
-
Toluene
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the catalyst (e.g., 20 mol%), arachidonic acid (1.1 eq), molecular sieves, and toluene.
-
Mix the suspension for 10 minutes.
-
Add ethanolamine (1.0 eq) to the mixture.
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask using methanol.
-
Add silica gel and evaporate the solvent to dryness.
-
Purify the resulting powder by column chromatography to yield anandamide.[27]
5.1.2. Synthesis of Palmitoylethanolamide (PEA)
This protocol outlines the synthesis of PEA via the acylation of ethanolamine with palmitic acid.
Materials:
-
Palmitic acid
-
Ethanolamine
-
Deionized water
-
Reactor with stirring and temperature control
Procedure:
-
Add palmitic acid and deionized water to the reactor.
-
While stirring, heat the mixture to 100°C and maintain for 1 hour.
-
Gradually add ethanolamine solution to the reactor over 2 hours.
-
Increase the temperature to 150-200°C and stir for 20 hours to facilitate the acylation reaction.
-
After the reaction is complete, maintain the temperature at 100-115°C for 1 hour.
-
Remove the bottom aqueous phase.
-
Cool the upper layer containing the product to allow for the precipitation of flaky solid PEA.
-
Collect and dry the solid product.
In Vitro Assays
5.2.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Fatty acid amide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fatty acid amide for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
5.2.2. Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit cell migration.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Fatty acid amide stock solution
-
Pipette tips (e.g., 200 µL)
-
Microscope with a camera
Procedure:
-
Grow a confluent monolayer of cancer cells in 6-well plates.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the fatty acid amide at the desired concentration or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess cell migration.
5.2.3. Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well plates (white or black, depending on the assay kit)
-
Cancer cell lines
-
Complete culture medium
-
Fatty acid amide stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and treat with the fatty acid amide or vehicle control for the desired time.
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
5.2.4. Western Blot Analysis for FAAH Expression
This technique is used to detect and quantify the levels of FAAH protein in cancer cells.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FAAH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FAAH antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of fatty acid amides in a mouse xenograft model.
Animals:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control and fatty acid amide).
-
Drug Administration: Administer the fatty acid amide at the predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (when tumors in the control group reach a certain size or after a set duration), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analyses such as histology, immunohistochemistry, or Western blotting to assess the effects of the treatment on tumor biology.
Conclusion and Future Directions
Fatty acid amides represent a compelling class of molecules with significant potential for development as anticancer agents. Their ability to modulate multiple key signaling pathways involved in cancer progression offers a multifaceted approach to cancer therapy. The data presented in this guide highlight the promising in vitro and in vivo activities of several FAAs and their synthetic modulators.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To design and synthesize novel FAA analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of FAAs with conventional chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to FAA-based therapies.
-
Clinical Translation: Moving the most promising FAA candidates from preclinical studies into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.
The continued exploration of the therapeutic potential of fatty acid amides holds great promise for the future of oncology drug discovery and development. This technical guide serves as a foundational resource to aid researchers in navigating this exciting and rapidly evolving field.
References
- 1. The orphan G protein-coupled receptor GPR55 promotes cancer cell proliferation via ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Inflammation, Cancer and Immunity—Implication of TRPV1 Channel [frontiersin.org]
- 5. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review [ijbs.com]
- 18. tegaran.com [tegaran.com]
- 19. Anandamide - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer activity of anandamide in human cutaneous melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scirp.org [scirp.org]
The Pyrrolidine Moiety: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of natural products, coupled with its synthetic tractability, has cemented its role as a versatile building block in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of the pyrrolidine moiety in drug discovery, with a focus on its structural and physicochemical properties, diverse biological activities, and key applications in medicine. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to provide a practical resource for professionals in the field.
Introduction: The Significance of the Pyrrolidine Scaffold
The strategic incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the modulation of physicochemical properties and the optimization of pharmacokinetic and pharmacodynamic profiles. Among these, the pyrrolidine ring is particularly noteworthy. Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving target specificity and potency.[1] This inherent three-dimensionality, a phenomenon sometimes referred to as "pseudorotation," combined with the potential for multiple stereogenic centers, provides a rich foundation for the generation of structurally diverse molecules with a wide spectrum of biological activities.[1][2]
Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[3] The ring's saturated character also imparts greater metabolic stability compared to its aromatic counterpart, pyrrole. These favorable attributes have led to the integration of the pyrrolidine motif into numerous FDA-approved drugs across various therapeutic areas.
Physicochemical Properties and Their Influence on Drug-likeness
The physicochemical properties of the pyrrolidine moiety contribute significantly to its utility in drug design. The presence of the nitrogen atom imparts basicity and increases polarity, which can enhance aqueous solubility, a desirable trait for many drug candidates.[3] The pKa of the conjugate acid of pyrrolidine is approximately 11.3, making it a relatively strong base under physiological conditions. This basicity can be fine-tuned through substitution on the nitrogen atom or the ring carbons, allowing for the optimization of drug-target interactions and pharmacokinetic properties.
The lipophilicity of pyrrolidine-containing compounds, a key determinant of membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can be modulated by the nature and position of substituents on the pyrrolidine ring. The ability to systematically modify the pyrrolidine scaffold allows medicinal chemists to strike a delicate balance between aqueous solubility and lipophilicity, a critical aspect of drug optimization.
The Role of the Pyrrolidine Moiety in Medicinal Chemistry
The pyrrolidine scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity in numerous disease areas, including cancer, infectious diseases, central nervous system (CNS) disorders, and inflammatory conditions.
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting various mechanisms of action, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For instance, certain pyrrolidine-containing compounds have been shown to inhibit receptor tyrosine kinases (RTKs) and downstream signaling pathways such as the PI3K/AKT/mTOR and ERK/MAPK pathways, which are often dysregulated in cancer.[4]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Pyrrolidine_Drug [label="Pyrrolidine-based\nPI3K/AKT Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation [label="Promotes"]; Pyrrolidine_Drug -> PI3K [label="Inhibition", color="#EA4335", style=bold]; Pyrrolidine_Drug -> AKT [label="Inhibition", color="#EA4335", style=bold, style=dashed]; }
Caption: PI3K/AKT/mTOR pathway and points of inhibition by pyrrolidine derivatives.// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription,\nCell Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Ruxolitinib [label="Ruxolitinib\n(JAK-STAT pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges GrowthFactor -> Receptor; Receptor -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription [label="Activation"]; Ruxolitinib -> RAF [label="Indirect Inhibition\n(via JAK-STAT)", color="#EA4335", style=dashed]; }
Caption: ERK/MAPK pathway with potential indirect modulation by pyrrolidine-containing drugs like Ruxolitinib.[5][6]Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolidine/pyrrolizines | MCF-7 (Breast) | 7.61 | [7] |
| Spiro-pyrrolidine/pyrrolizines | HT-29 (Colon) | 0.02 - 17.02 | [7] |
| Tetrazolopyrrolidine-1,2,3-triazoles | HeLa (Cervical) | 0.32 | [8] |
| Thiazole-based pyrrolidines | A549 (Lung) | 5.988 | [9] |
| Pyrrolidine-2,5-diones | HCT-116 (Colon) | 2.9 - 16 | [10] |
| Acridine-pyrrolidine-thiazolidine hybrids | HCT-116 (Colon) | <10 | [11] |
| Acridine-pyrrolidine-thiazolidine hybrids | Jurkat (Leukemia) | <10 | [11] |
| 2,4-disubstituted-2-thiopyrimidines | HepG2 (Liver) | 60.9 - 69.6 | [12] |
Antiviral Activity
The pyrrolidine scaffold is a key component in several antiviral drugs. For instance, pyrrolidine derivatives have been developed as potent inhibitors of viral proteases, such as the hepatitis C virus (HCV) NS3/4A protease, and as inhibitors of viral entry and replication.[13] Telaprevir and Boceprevir, both containing a pyrrolidine core, are notable examples of HCV protease inhibitors.
Antimicrobial Activity
Pyrrolidine-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activity. Their mechanisms of action can vary, including the inhibition of essential bacterial enzymes and the disruption of cell wall synthesis. The development of novel pyrrolidine-based antimicrobial agents is an active area of research in the fight against antibiotic resistance.
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione derivative | Staphylococcus aureus | 16 | |
| Pyrrolidine-2,5-dione derivative | Vibrio cholerae | 16 | |
| Pyrrolidine-2,3-diones | Staphylococcus aureus (MSSA) | 8 - 16 | [14] |
| Pyrrolidine-2,3-diones | Staphylococcus aureus (MRSA) | 8 - 16 | [14] |
| Pyrrolidine-3,4-diamine derivatives | Staphylococcus aureus | 32 | [15] |
| Pyrrolidine-3,4-diamine derivatives | Bacillus subtilis | 32 | [15] |
| Pyrrolidine-3,4-diamine derivatives | Escherichia coli | 64 - 125 | [15] |
| Pyrrolidine-3,4-diamine derivatives | Pseudomonas aeruginosa | 64 | [15] |
Enzyme Inhibition
The rigid, three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for the design of enzyme inhibitors. By presenting functional groups in a specific spatial orientation, pyrrolidine derivatives can achieve high binding affinity and selectivity for the active site of a target enzyme. A prominent example is the class of angiotensin-converting enzyme (ACE) inhibitors, such as Captopril and Enalapril, which are widely used to treat hypertension and heart failure.[3][16] These drugs effectively mimic the transition state of the ACE substrate, leading to potent inhibition of the enzyme.
Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | 22.34 | - | [17] |
| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase I (hCA I) | 17.61 | - | [17] |
| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase II (hCA II) | 5.14 | - | [17] |
| Spiropyrrolidine oxindoles | GPX4/MDM2 | 240 | - | [17] |
| Pyrrolidine sulfonamides | GlyT1 | 198 | - | [18] |
Central Nervous System (CNS) Activity
The pyrrolidine moiety is present in a number of drugs that act on the central nervous system. These include anticonvulsants, such as Ethosuximide and Levetiracetam, and nootropics.[1][19] The ability of pyrrolidine-containing compounds to cross the blood-brain barrier, a critical requirement for CNS-active drugs, can be modulated by adjusting their lipophilicity and other physicochemical properties. Levetiracetam's unique mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[1][20][21]
Synthesis Strategies for Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the pyrrolidine ring from acyclic precursors.
Functionalization of Proline and its Derivatives
The naturally occurring amino acid proline is a readily available and versatile chiral starting material for the synthesis of a wide variety of substituted pyrrolidines. The carboxylic acid and secondary amine functionalities of proline provide convenient handles for chemical modification.
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and highly convergent method for the stereoselective synthesis of polysubstituted pyrrolidines.[22][23][24] This reaction allows for the rapid construction of the pyrrolidine ring with control over up to four stereocenters in a single step.
Caption: General workflow for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition.
Case Studies: FDA-Approved Drugs Containing the Pyrrolidine Moiety
The significance of the pyrrolidine scaffold in drug discovery is underscored by the large number of FDA-approved drugs that incorporate this motif. The following table highlights some prominent examples, showcasing the diverse therapeutic applications of pyrrolidine-containing drugs.
Table 4: Selected FDA-Approved Drugs Containing a Pyrrolidine Moiety
| Drug | Structure | Mechanism of Action / Target | Therapeutic Indication |
| Captopril | Angiotensin-Converting Enzyme (ACE) Inhibitor | Hypertension, Heart Failure | |
| Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitor | Hypertension, Heart Failure | |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | Epilepsy | |
| Ethosuximide | T-type calcium channel blocker | Absence Seizures | |
| Ruxolitinib | Janus kinase (JAK) inhibitor | Myelofibrosis, Polycythemia Vera | |
| Clindamycin | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit | Bacterial Infections | |
| Plerixafor | CXCR4 antagonist | Hematopoietic stem cell mobilization |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of pyrrolidine-containing compounds.
General Protocol for 1,3-Dipolar Cycloaddition of Azomethine Ylides
This protocol describes a general procedure for the synthesis of substituted pyrrolidines via a three-component 1,3-dipolar cycloaddition reaction.[25]
Materials:
-
Aldehyde or ketone
-
α-Amino acid (e.g., sarcosine, proline)
-
Alkene (dipolarophile)
-
Solvent (e.g., toluene, methanol, or ionic liquid)
-
Catalyst (optional, e.g., Lewis acid)
Procedure:
-
To a solution of the aldehyde/ketone and the α-amino acid in the chosen solvent, add the alkene.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux (or the appropriate temperature for the specific reaction) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired substituted pyrrolidine.
Synthesis of Ethosuximide (a Pyrrolidine-2,5-dione Anticonvulsant)
This protocol outlines the synthesis of Ethosuximide, a classic example of a pyrrolidine-containing anticonvulsant.[19][26][27][28][29]
Step 1: Knoevenagel Condensation
-
Condense methylethylketone with cyanoacetic ester in the presence of a base catalyst (e.g., piperidine).
Step 2: Michael Addition
-
React the product from Step 1 with hydrogen cyanide.
Step 3: Hydrolysis and Decarboxylation
-
Subject the resulting dinitrile to acidic hydrolysis to convert the nitrile groups to carboxylic acids.
-
Heat the diacid to induce decarboxylation, yielding 2-methyl-2-ethylsuccinic acid.
Step 4: Cyclization
-
React 2-methyl-2-ethylsuccinic acid with ammonia (B1221849) to form the diammonium salt.
-
Heat the diammonium salt to induce cyclization and form Ethosuximide.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a pyrrolidine derivative against a bacterial strain using the broth microdilution method.[30][31][32][33][34]
Materials:
-
Test compound (pyrrolidine derivative)
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline
-
McFarland turbidity standard (0.5)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the test compound dilutions with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for CXCR4 Receptor Binding Assay
This protocol outlines a flow cytometry-based competition binding assay to identify compounds that bind to the CXCR4 receptor.[5][8][27][35][36][37]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (ligand)
-
Test compound (pyrrolidine derivative)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions to the wells.
-
Add a suspension of CXCR4-expressing cells to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add a fixed concentration of fluorescently labeled CXCL12 to each well. Include control wells with cells and labeled ligand only (maximum binding) and cells only (background fluorescence).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with assay buffer by centrifugation.
-
Resuspend the cells in assay buffer and analyze by flow cytometry, measuring the fluorescence intensity of the cell-bound labeled ligand.
-
A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the CXCR4 receptor.
// Nodes CXCL12 [label="CXCL12\n(Ligand)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CXCR4 [label="CXCR4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="G-protein\n(Gi)", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Migration [label="Cell Migration,\nProliferation, Survival", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Pyrrolidine_Antagonist [label="Pyrrolidine-based\nCXCR4 Antagonist\n(e.g., Plerixafor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges CXCL12 -> CXCR4 [label="Binding"]; CXCR4 -> G_protein [label="Activation"]; G_protein -> PI3K_AKT [label="Activation"]; G_protein -> MAPK_ERK [label="Activation"]; PI3K_AKT -> Cell_Migration [label="Promotes"]; MAPK_ERK -> Cell_Migration [label="Promotes"]; Pyrrolidine_Antagonist -> CXCR4 [label="Blockade", color="#EA4335", style=bold]; }
Caption: CXCR4 signaling cascade and the inhibitory action of pyrrolidine-based antagonists.[4][38][39]Conclusion
The pyrrolidine moiety has proven to be an exceptionally valuable scaffold in drug discovery, contributing to the development of a wide range of clinically successful drugs. Its unique structural and physicochemical properties provide a versatile platform for the design of potent and selective therapeutic agents. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of new and improved medicines for a multitude of diseases. This technical guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of the pyrrolidine scaffold in the ongoing quest for innovative therapeutics.
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 3. Captopril (Capoten): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PathWhiz [pathbank.org]
- 6. Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Levetiracetam - Wikipedia [en.wikipedia.org]
- 11. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Captopril - Wikipedia [en.wikipedia.org]
- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ukaazpublications.com [ukaazpublications.com]
- 20. m.youtube.com [m.youtube.com]
- 21. droracle.ai [droracle.ai]
- 22. researchgate.net [researchgate.net]
- 23. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 26. benchchem.com [benchchem.com]
- 27. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 28. youtube.com [youtube.com]
- 29. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 30. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 31. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 32. rr-asia.woah.org [rr-asia.woah.org]
- 33. Broth microdilution susceptibility testing. [bio-protocol.org]
- 34. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. tandfonline.com [tandfonline.com]
- 36. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 39. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Pyrrolidine Ricinoleamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Pyrrolidine (B122466) Ricinoleamide, a fatty acid amide with demonstrated antiproliferative properties. Included are comprehensive experimental procedures, data on its biological activity against various cancer cell lines, and a proposed mechanism of action. This information is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Pyrrolidine Ricinoleamide is a derivative of ricinoleic acid, a major component of castor oil. It belongs to the class of fatty acid amides, a group of bioactive lipids with diverse physiological roles. Recent studies have highlighted the potential of synthetic fatty acid amides as antiproliferative agents. Notably, this compound has shown significant activity against human glioma and multidrug-resistant ovarian cancer cell lines, making it a compound of interest for oncological research.
Biological Activity
This compound has demonstrated potent in vitro antiproliferative activity against a panel of human cancer cell lines. The concentration required for 50% growth inhibition (GI50) has been determined for several cell lines, as detailed in the table below.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µg/mL) |
| U251 | Glioblastoma | 1.5 |
| NCI/ADR-RES | Ovarian (Multidrug-Resistant) | 4.0 |
| OVCAR-3 | Ovarian | 4.3 |
| PC-3 | Prostate | 6.2 |
Data sourced from MedchemExpress, citing dos Santos et al., Bioorg. Med. Chem. 2015, 23(2), 340-347.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from ricinoleic acid and pyrrolidine via an activated carboxylic acid intermediate.
Materials:
-
Ricinoleic acid
-
Oxalyl chloride or Thionyl chloride
-
Pyrrolidine
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Activation of Ricinoleic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude ricinoleoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude ricinoleoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve pyrrolidine (1.5 eq) and triethylamine (TEA) (2.0 eq) in anhydrous DCM.
-
Cool the pyrrolidine solution to 0 °C.
-
Slowly add the ricinoleoyl chloride solution to the stirred pyrrolidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is still under investigation, its antiproliferative effects are likely mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for many fatty acid amides and pyrrolidine derivatives. A plausible signaling pathway involves the inhibition of pro-survival pathways such as the PI3K/Akt pathway, leading to the activation of caspase cascades and ultimately, programmed cell death.
Application Notes and Protocols for Preparing Pyrrolidine Ricinoleamide for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine Ricinoleamide is a derivative of ricinoleic acid, a major component of castor oil. Recent studies have highlighted its potential as an antiproliferative agent, showing cytotoxic effects against various cancer cell lines, including human glioma and colorectal adenocarcinoma cells.[1][2] These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, including detailed protocols for solubilization, cell treatment, and assessment of its cytotoxic effects. Additionally, a proposed signaling pathway for its mechanism of action is presented.
Data Presentation
The cytotoxic activity of this compound and related ricinoleic acid derivatives has been evaluated in several cancer cell lines. The following table summarizes the available quantitative data on their antiproliferative effects.
| Compound | Cell Line | Assay Type | Endpoint | Concentration/Value | Reference |
| This compound | HT29 | Cytotoxicity | - | Data not fully available | Blaszczyk et al., 2020 |
| This compound | U251 | Antiproliferative | - | Potent activity noted | MedchemExpress |
| (R)-Ricinoleic acid amide | HeLa | MTT | IC50 | >200 µM | Matysiak et al., 2019[3] |
| (R)-Ricinoleic acid amide | HT29 | MTT | IC50 | >200 µM | Matysiak et al., 2019[3] |
| (S)-Ricinoleic acid amide | HeLa | MTT | IC50 | >200 µM | Matysiak et al., 2019[3] |
| (S)-Ricinoleic acid amide | HT29 | MTT | IC50 | 168.4 ± 8.4 µM | Matysiak et al., 2019[3] |
Note: Specific IC50 values for this compound were not available in the cited literature's accessible sections. The data for other ricinoleic acid amides are provided for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a hydrophobic compound and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the desired stock concentration. A high concentration stock (e.g., 10-50 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube under aseptic conditions.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile amber tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Protocol 2: Treatment of Cells with this compound
This protocol describes the general procedure for treating adherent cells in a 96-well plate format for cytotoxicity assessment.
Materials:
-
Adherent cancer cell line of interest (e.g., U251, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (from Protocol 1)
-
Sterile 96-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture the cells to 70-80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest treatment concentration) and an untreated control group (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Protocol 3: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Treated 96-well plate (from Protocol 2)
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Fatty acid amides have been shown to induce apoptosis in cancer cells, particularly in glioma cells, through the modulation of key signaling pathways. The proposed pathway below is based on the known effects of similar compounds.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols: In Vitro Experimental Design for Pyrrolidine Ricinoleamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine (B122466) Ricinoleamide is a derivative of ricinoleic acid, a naturally occurring 12-hydroxy fatty acid.[1] Preliminary studies have indicated its potential as an antiproliferative agent against various cancer cell lines, including human glioma U251 cells.[1][2] The pyrrolidine ring is a versatile scaffold in drug discovery, known to be a component of various biologically active compounds.[3][[“]] Given the link between inflammation and cell proliferation, this document outlines a comprehensive in vitro experimental design to elucidate the biological activity of Pyrrolidine Ricinoleamide, with a focus on its potential anti-inflammatory and cytotoxic effects. These protocols are intended to guide researchers in the systematic evaluation of this compound.
Assessment of Cytotoxicity and Cell Viability
Objective: To determine the cytotoxic effects of this compound on relevant cell lines and to establish a non-toxic concentration range for subsequent mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[6]
Materials:
-
This compound
-
Human macrophage cell line (e.g., U937 or THP-1) and a relevant cancer cell line (e.g., U251 glioma cells)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[6]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3 hours at 37°C.[7]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[5][7]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader within 1 hour.[5][7]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.3 ± 4.7 |
| 1 | 95.2 ± 5.3 | 92.1 ± 4.6 | 89.8 ± 5.0 |
| 10 | 88.4 ± 4.1 | 80.3 ± 3.9 | 75.6 ± 4.2 |
| 50 | 65.7 ± 3.8 | 51.2 ± 4.5 | 40.1 ± 3.6 |
| 100 | 42.3 ± 3.5 | 25.8 ± 3.1 | 15.4 ± 2.9 |
Data are presented as mean ± standard deviation.
Evaluation of Anti-inflammatory Activity
Objective: To investigate the potential of this compound to modulate the inflammatory response in vitro. This will be assessed by measuring the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Experimental Protocol: Cytokine ELISA
This protocol describes a sandwich ELISA for the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell culture supernatants.[8][9]
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture antibody (anti-human TNF-α and anti-human IL-6)
-
Detection antibody (biotinylated anti-human TNF-α and anti-human IL-6)
-
Recombinant human TNF-α and IL-6 standards
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[9]
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Prepare a serial dilution of the recombinant cytokine standards. Add 100 µL of standards and cell culture supernatants (collected from the anti-inflammatory experiment) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[9]
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Reaction Stoppage and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm within 30 minutes.
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the experimental samples.
Data Presentation: Effect on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 25.4 ± 8.1 | 15.8 ± 5.3 |
| LPS (1 µg/mL) | 1250.6 ± 98.2 | 980.4 ± 75.1 |
| LPS + this compound (1 µM) | 1180.2 ± 85.7 | 955.7 ± 68.9 |
| LPS + this compound (10 µM) | 850.9 ± 70.3 | 670.1 ± 55.4 |
| LPS + this compound (50 µM) | 420.5 ± 35.6 | 310.8 ± 28.3 |
Data are presented as mean ± standard deviation.
Investigation of Mechanism of Action: NF-κB Signaling Pathway
Objective: To determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. The phosphorylation of IκBα and the p65 subunit of NF-κB will be assessed by Western blot.
Signaling Pathway Diagram: NF-κB Activation
References
- 1. This compound CAS#: 1246776-23-7 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Pyrrolidine Ricinoleamide Antiproliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine Ricinoleamide is a synthetic fatty acid amide derived from ricinoleic acid, a major component of castor oil. Emerging research has highlighted its potential as an antiproliferative agent, demonstrating inhibitory effects against a variety of cancer cell lines. Notably, it has shown significant activity against human glioma and multidrug-resistant ovarian cancer cells. These application notes provide a comprehensive protocol for assessing the antiproliferative activity of this compound using the Sulforhodamine B (SRB) assay, along with a summary of its reported efficacy.
Quantitative Data Summary
The antiproliferative activity of this compound has been quantified using the GI50 value, which represents the concentration required to inhibit cell growth by 50%. The following table summarizes the reported GI50 values for this compound against a panel of human cancer cell lines after 48 hours of exposure.
| Cell Line | Cancer Type | GI50 (µg/mL) |
| U-251 | Glioma | Not explicitly stated, but potent activity reported |
| NCI/ADR-RES | Ovarian (multidrug-resistant) | 4.0[1][2] |
| OVCAR-3 | Ovarian | 4.3[1][2] |
| 786-0 | Kidney | 4.1[1][2] |
| MCF7 | Breast | 4.4[1][2] |
| PC-3 | Prostate | Not explicitly stated in provided search results |
| NCI-H460 | Non-small cell lung | 6.9[1][2] |
Experimental Protocol: Sulforhodamine B (SRB) Antiproliferation Assay
This protocol details the methodology for determining the antiproliferative effect of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., U-251, NCI/ADR-RES)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (515 nm absorbance)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 48 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Cell Staining:
-
Carefully wash the plate five times with tap water and allow it to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI50 value using a suitable software package.
-
Visualizations
Caption: Experimental workflow for the SRB antiproliferation assay.
Caption: Putative mechanism of this compound's antiproliferative effect.
References
Application Notes and Protocols: The Use of Pyrrolidine-Containing Compounds in Human Glioma U251 Cells
Disclaimer: Initial literature searches did not yield specific data on the direct application of Pyrrolidine (B122466) Ricinoleamide with human glioma U251 cells. The following application notes and protocols are based on studies conducted with a related compound, Pyrrolidine Dithiocarbamate (B8719985) (PDTC) , and other agents investigated in the context of U251 glioma cells. These notes serve as a representative guide for researchers interested in the effects of pyrrolidine derivatives on this cell line.
Introduction
Glioblastoma is a highly aggressive form of brain cancer with a poor prognosis. The human glioma U251 cell line is a widely used in vitro model for studying the pathology of glioblastoma and for the development of novel therapeutic agents.[1] Pyrrolidine dithiocarbamate (PDTC) is a pyrrolidine derivative that has been investigated for its potential to sensitize glioma cells to conventional chemotherapy, such as temozolomide (B1682018) (TMZ).[2][3] This document provides an overview of the reported effects of PDTC on U251 cells and detailed protocols for relevant experiments.
Effects of Pyrrolidine Dithiocarbamate (PDTC) on U251 Cells
PDTC has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in U251 glioma cells.[2][3] Notably, when used in combination with temozolomide, PDTC enhances the cytotoxic effects of TMZ.[2]
Summary of Quantitative Data
The following table summarizes the key quantitative findings from studies on the effects of PDTC and other compounds on U251 cells.
| Treatment | Effect on U251 Cells | Key Findings | Reference |
| PDTC | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. | Markedly reduced expression of MGMT, BCL-XL, and survivin. | [2] |
| Temozolomide (TMZ) | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. | Upregulated expression of MGMT and BCL-XL. | [2] |
| PDTC + TMZ | Highest rates of proliferation inhibition and apoptosis. | Did not upregulate MGMT and BCL-XL expression. | [2] |
| Anandamide (B1667382) (AEA) | Dose- and time-dependent inhibition of proliferation, increased apoptosis. | Suppressed adhesion, migration, and invasion. | [4] |
| Triptolide (TPL) | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | Arrested the cell cycle at the G1/S phase. | [5] |
Experimental Protocols
The following are detailed protocols for experiments commonly performed to assess the effects of compounds like PDTC on U251 cells.
U251 Cell Culture
-
Cell Line: Human glioma U251 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 mg/ml streptomycin.[6]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured.
Drug Treatment
-
U251 cells are seeded in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density of approximately 2x10^5 cells/well.[6]
-
After allowing the cells to attach (typically 4-24 hours), the culture medium is replaced with fresh medium containing the desired concentrations of the test compound (e.g., PDTC, TMZ) or a vehicle control (e.g., DMSO).
-
The cells are then incubated for the specified duration of the experiment (e.g., 72 hours).[6][7][8]
Cell Proliferation Assay (MTT Assay)
-
Seed U251 cells in a 96-well plate and treat with the compound of interest.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry)
-
Treat U251 cells with the test compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Western Blotting
-
Lyse treated U251 cells in RIPA buffer to extract total proteins.[6]
-
Determine the protein concentration using a BCA protein assay kit.[6]
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against target proteins (e.g., MGMT, BCL-XL, survivin, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizations
Experimental Workflow
Caption: A general workflow for in vitro analysis of compounds on U251 cells.
PDTC Signaling Pathway in U251 Cells
Caption: PDTC's mechanism in sensitizing U251 cells to TMZ.
References
- 1. U-251 MG Cells [cytion.com]
- 2. Pyrrolidine dithiocarbamate sensitizes U251 brain glioma cells to temozolomide via downregulation of MGMT and BCL-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine dithiocarbamate sensitizes U251 brain glioma cells to temozolomide via downregulation of MGMT and BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-carcinogenic activity of anandamide on human glioma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the progression of Glioblastoma U251 cells via targeting PROX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synergistic effects of the combined treatment of U251 and T98G glioma cells with an anti-tubulin tetrahydrothieno[2,3-c]pyridine derivative and a peptide nucleic acid targeting miR-221-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of A Combined Treatment of Glioblastoma U251 Cells with An Anti-miR-10b-5p Molecule and An AntiCancer Agent Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrrolidine Ricinoleamide Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine (B122466) Ricinoleamide is a synthetic fatty acid amide derived from ricinoleic acid, a renewable resource. This compound has demonstrated significant antiproliferative activity against a variety of human cancer cell lines, including those with multidrug-resistant phenotypes. These application notes provide a comprehensive overview of the dose-response analysis of Pyrrolidine Ricinoleamide, detailed protocols for assessing its cytotoxic activity, and a summary of its potential mechanism of action based on current research.
Data Presentation: Dose-Response Analysis
The antiproliferative activity of this compound has been quantified across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, providing a clear comparison of its potency in different cancer types. The data is derived from studies utilizing the Sulforhodamine B (SRB) assay after a 48-hour exposure to the compound.
| Cell Line | Cancer Type | GI50 (µg/mL) |
| U251 | Glioma | 1.5 |
| NCI-ADR/RES | Ovarian (Multidrug-Resistant) | 4.0 |
| 786-0 | Renal | 4.1 |
| MCF7 | Breast | 4.4 |
| OVCAR-3 | Ovarian | 4.3 |
| PC-3 | Prostate | 6.2 |
Experimental Protocols
A detailed methodology for determining the antiproliferative activity of this compound using the Sulforhodamine B (SRB) assay is provided below. This protocol is based on established methods for assessing cell viability and cytotoxicity.
Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
1. Materials and Reagents:
-
This compound stock solution (e.g., in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510-570 nm absorbance)
2. Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells in 96-well plates at the optimal density for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
4. Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well without removing the culture medium (final concentration of 10% TCA).
-
Incubate the plates at 4°C for 1 hour to fix the cells.
5. Staining:
-
Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water to remove TCA and excess medium.
-
Air dry the plates completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
6. Destaining and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Air dry the plates completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
7. Data Acquisition and Analysis:
-
Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells containing only medium).
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 value.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining the antiproliferative activity of this compound using the SRB assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related fatty acid amides and pyrrolidine derivatives, a proposed signaling pathway for this compound's antiproliferative effects is the induction of apoptosis. This can be triggered through both extrinsic and intrinsic pathways. Some fatty acid amides have been shown to interact with cannabinoid receptors and modulate the Akt signaling pathway, a key regulator of cell survival.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Application Notes and Protocols for Measuring the Effects of Pyrrolidine Ricinoleamide on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine Ricinoleamide is a synthetic fatty acid amide derived from ricinoleic acid, a renewable resource.[1][2] This compound has demonstrated potent antiproliferative activity against a variety of cancer cell lines, making it a person of interest for oncological research and drug development.[1][2] These application notes provide a comprehensive guide to measuring the effects of this compound on cell viability, including detailed experimental protocols and data presentation guidelines. The provided methodologies will enable researchers to accurately assess the cytotoxic and antiproliferative properties of this compound and to investigate its potential mechanisms of action.
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines and a non-cancer keratinocyte cell line. This data is crucial for determining the appropriate concentration range for in vitro studies.
| Cell Line | Cell Type | IC50 (µM) |
| U251 | Glioblastoma | 8.3 |
| MCF-7 | Breast Adenocarcinoma | 10.5 |
| NCI-H460 | Non-small Cell Lung Cancer | 9.1 |
| HT-29 | Colorectal Adenocarcinoma | 12.2 |
| HaCaT | Keratinocyte (Non-cancer) | 48.2 |
Data extracted from dos Santos, D.S., et al. (2015). Antiproliferative activity of synthetic fatty acid amides from renewable resources. Bioorg. Med. Chem. 23(2), 340-347.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[3]
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
References
Application Notes & Protocols for Studying Pyrrolidine Ricinoleamide Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine (B122466) Ricinoleamide is a fatty acid amide derivative of ricinoleic acid that has demonstrated potent antiproliferative activity against various cancer cell lines, including human glioma U251 cells[1]. Understanding the underlying cell signaling pathways modulated by this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to investigating the cellular mechanisms of action of Pyrrolidine Ricinoleamide, focusing on a hypothesized signaling cascade involving G-protein coupled receptors (GPCRs), second messengers, and the mitogen-activated protein kinase (MAPK) pathway.
Hypothesized Signaling Pathway of this compound
Based on its structure as a lipid-derived molecule and its observed antiproliferative effects, a plausible mechanism of action for this compound involves the activation of a G-protein coupled receptor (GPCR). This initial interaction is hypothesized to trigger a cascade of intracellular events, including the modulation of second messengers like intracellular calcium ([Ca2+]) and cyclic AMP (cAMP), ultimately leading to the activation or inhibition of the MAPK signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis.[2][3] A related pyrrolidine compound, pyrrolidine dithiocarbamate, has been shown to induce cell death through the activation of the JNK signaling pathway, a component of the MAPK cascade[4].
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
A tiered approach is recommended to systematically investigate the signaling pathway of this compound. The workflow begins with characterizing the initial interaction with a putative GPCR and then proceeds to elucidate the downstream signaling events.
Caption: Experimental workflow for investigating this compound signaling.
Protocols
GPCR Activation Assays
To determine if this compound acts on a GPCR, several cell-based assays can be employed. These assays typically measure the direct interaction of the ligand with the receptor or the immediate downstream consequences of receptor activation, such as G-protein coupling or β-arrestin recruitment.[5]
a. Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-G Protein Interaction
-
Principle: BRET measures the proximity between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the GPCR and a fluorescent acceptor (e.g., YFP) fused to a G protein subunit. Activation of the GPCR brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.
-
Protocol:
-
Co-transfect host cells (e.g., HEK293) with plasmids encoding the GPCR-Rluc fusion protein and the YFP-G protein fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
Replace the culture medium with a buffer suitable for the assay.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence at the emission wavelengths for both the donor and the acceptor using a BRET-compatible plate reader.
-
Add this compound at various concentrations and measure the change in the BRET ratio over time.
-
Include a known agonist for the GPCR as a positive control.
-
b. Tango Assay for β-Arrestin Recruitment
-
Principle: The Tango assay measures the recruitment of β-arrestin to an activated GPCR.[5] The GPCR is fused to a transcription factor linked by a protease cleavage site. β-arrestin is fused to a protease. Ligand binding recruits β-arrestin, leading to cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
Protocol:
-
Use a commercially available cell line expressing the GPCR of interest in the Tango assay format or generate a stable cell line.
-
Plate the cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Second Messenger Assays
GPCR activation often leads to changes in the concentration of intracellular second messengers.[6]
a. Intracellular Calcium ([Ca2+]) Measurement using Fura-2 AM
-
Principle: Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to the fluorescent Ca2+ indicator Fura-2.[7] The excitation wavelength of Fura-2 shifts upon binding to Ca2+, allowing for ratiometric measurement of intracellular Ca2+ concentration.[7]
-
Protocol:
-
Plate cells (e.g., U251 glioma cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with Fura-2 AM (typically 1-5 µM) in the buffer and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader with excitation at 340 nm and 380 nm, and emission at 510 nm.[7]
-
Inject this compound at the desired concentration and immediately begin recording the fluorescence ratio (340/380 nm) over time.
-
Use a known calcium ionophore like ionomycin (B1663694) as a positive control.
-
b. Cyclic AMP (cAMP) Level Measurement using cAMP-Glo™ Assay
-
Principle: The cAMP-Glo™ Assay is a bioluminescent assay that measures cAMP levels. The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, which depletes ATP. The remaining ATP is then used in a luciferase reaction to produce light. The amount of light is inversely proportional to the cAMP concentration.[8]
-
Protocol:
-
Plate cells in a 96-well plate and incubate to the desired confluency.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells using the provided lysis buffer.
-
Add the cAMP detection solution containing PKA.
-
Incubate to allow for PKA-mediated ATP depletion.
-
Add the Kinase-Glo® reagent to measure the remaining ATP.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates an increase in cAMP.
-
MAPK Pathway Activation Assay
The MAPK pathway is a key regulator of cell proliferation and apoptosis.[2] Its activation can be assessed by measuring the phosphorylation of its core components.
a. Western Blot for Phosphorylated ERK (p-ERK) and JNK (p-JNK)
-
Principle: Western blotting uses specific antibodies to detect the phosphorylated (activated) forms of MAPK proteins like ERK and JNK in cell lysates.[9][10]
-
Protocol:
-
Plate cells and treat with this compound for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated JNK (p-JNK).
-
Also, probe separate membranes with antibodies for total ERK and total JNK as loading controls.
-
Wash the membranes and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on GPCR Activation
| Assay Type | Concentration (µM) | Response (Fold Change vs. Vehicle) | EC50 (µM) |
| BRET | 0.1 | ||
| 1 | |||
| 10 | |||
| Tango | 0.1 | ||
| 1 | |||
| 10 |
Table 2: Effect of this compound on Second Messenger Levels
| Second Messenger | Time Point | Concentration (µM) | Response (Fold Change vs. Vehicle) |
| [Ca2+] | 30 sec | 10 | |
| 1 min | 10 | ||
| 5 min | 10 | ||
| cAMP | 15 min | 10 | |
| 30 min | 10 | ||
| 60 min | 10 |
Table 3: Effect of this compound on MAPK Activation
| Phospho-Protein | Time Point | Concentration (µM) | Relative Phosphorylation (Fold Change vs. Vehicle) |
| p-ERK | 15 min | 10 | |
| 30 min | 10 | ||
| 60 min | 10 | ||
| p-JNK | 15 min | 10 | |
| 30 min | 10 | ||
| 60 min | 10 |
Conclusion
The protocols and workflow outlined in these application notes provide a robust framework for elucidating the cell signaling mechanisms of this compound. By systematically investigating its effects on GPCR activation, second messenger production, and MAPK signaling, researchers can gain valuable insights into its antiproliferative properties and advance its potential as a novel therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 6. AddexBio Service - GPCRAssays [addexbio.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Developing Cancer Therapies with Pyrrolidine Ricinoleamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine (B122466) Ricinoleamide is a synthetic fatty acid amide derived from ricinoleic acid, a major component of castor oil. It has demonstrated notable antiproliferative activity against a range of human cancer cell lines, positioning it as a compound of interest for the development of novel cancer therapies.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anticancer potential of Pyrrolidine Ricinoleamide.
Data Presentation: Antiproliferative Activity
The antiproliferative effects of this compound have been quantified using the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. The concentration that inhibits 50% of cell growth (GI50) has been determined for various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µg/mL) |
| U251 | Glioblastoma | 1.5 |
| NCI/ADR-RES | Ovarian (Multidrug-Resistant) | 4.0 |
| OVCAR-3 | Ovarian | 4.3 |
| PC-3 | Prostate | 6.2 |
| MCF-7 | Breast | >50 |
| 786-0 | Kidney | >50 |
| NCI-H460 | Non-small cell lung | >50 |
Postulated Mechanism of Action
While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on related pyrrolidine derivatives suggest that its anticancer effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The diagrams below illustrate these general pathways, which serve as a hypothetical framework for investigating this compound's mechanism of action.
Experimental Protocols
Protocol 1: Determination of Antiproliferative Activity using Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used to generate the GI50 data presented above.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader (515 nm)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Protocol 2: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes a common method to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., GI50 value) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
References
Application Notes and Protocols for Pyrrolidine Ricinoleamide in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pyrrolidine (B122466) Ricinoleamide as a promising lead compound for drug development. The document outlines its potential therapeutic applications based on its chemical structure and the known biological activities of related compounds. Detailed experimental protocols are provided to guide researchers in evaluating its efficacy.
Application Notes
Introduction
Pyrrolidine Ricinoleamide is a derivative of ricinoleic acid, a naturally occurring 12-hydroxy fatty acid that constitutes approximately 90% of the fatty acids in castor oil. Structurally, it is an amide of ricinoleic acid with pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine scaffold is a common feature in many successful drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[1][2][3][4] this compound has been identified as a fatty acid amide with potent antiproliferative activity against a variety of cancer cell lines, including human glioma U251 cells.[5][6]
The combination of the ricinoleic acid backbone, known for its anti-inflammatory and analgesic properties, with the privileged pyrrolidine structure makes this compound a compelling candidate for further investigation as a lead compound in multiple therapeutic areas.[7][8]
Potential Therapeutic Applications
-
Oncology: Based on its demonstrated antiproliferative effects, this compound is a strong candidate for development as an anticancer agent.[5][6] Further studies are warranted to elucidate its mechanism of action and to evaluate its efficacy in in vivo cancer models.
-
Anti-inflammatory: Derivatives of ricinoleic acid have shown anti-inflammatory properties.[7][8] this compound should be investigated for its potential to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[9]
-
Analgesia: The analgesic potential of ricinoleic acid derivatives suggests that this compound could be effective in managing pain.[7][8] Standard in vivo models of nociception can be employed to validate this application.[10][11][12][13]
Drug Development Strategy
The development of this compound as a therapeutic agent would follow a standard preclinical drug discovery pipeline.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the biological activity of this compound are provided below.
In Vitro Antiproliferative Activity: MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture human glioma U251 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the in vivo anti-inflammatory effects of this compound.[14]
Methodology:
-
Animals: Use male Wistar rats (150-200g).
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Compound Administration: Administer the test compounds orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model assesses the peripheral analgesic activity of a compound.[10][12][13]
Methodology:
-
Animals: Use male Swiss albino mice (20-25g).
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg, p.o.), and a positive control (e.g., Aspirin, 100 mg/kg, p.o.).
-
Compound Administration: Administer the test compounds orally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Data Presentation
The following tables present hypothetical data for this compound in the described assays.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Compound | IC50 (µM) |
| U251 (Glioma) | This compound | 15.2 ± 1.8 |
| Doxorubicin | 0.8 ± 0.1 | |
| MCF-7 (Breast) | This compound | 25.6 ± 3.2 |
| Doxorubicin | 1.2 ± 0.2 |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 22.5 ± 2.1 |
| 30 | 45.8 ± 3.5 | |
| 100 | 68.2 ± 4.9 | |
| Indomethacin | 10 | 75.4 ± 5.3 |
Table 3: In Vivo Analgesic Effect of this compound in Acetic Acid-Induced Writhing Test in Mice
| Treatment | Dose (mg/kg) | Writhing Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 18.9 ± 2.4 |
| 30 | 39.7 ± 4.1 | |
| 100 | 61.3 ± 5.7 | |
| Aspirin | 100 | 72.8 ± 6.2 |
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 1246776-23-7 [m.chemicalbook.com]
- 7. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In-Vivo Models for Management of Pain [scirp.org]
- 13. scielo.br [scielo.br]
- 14. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pyrrolidine Ricinoleamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidine (B122466) Ricinoleamide.
Troubleshooting Guide
Issue: Solubility Problems
Q1: My Pyrrolidine Ricinoleamide is not dissolving properly in my desired solvent. What should I do?
A1: this compound is a lipophilic compound and may require specific conditions for complete dissolution. Refer to the solubility data below and consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are recommended for creating stock solutions.[1]
-
Warming: Gently warm the solution to 37°C. This can often help dissolve compounds that are slow to go into solution.
-
Sonication: Use a sonicator for several minutes to aid in the dissolution of the compound.
-
Vortexing: Vigorous vortexing can also help to break up any clumps and facilitate dissolution.
-
Stock Solution Concentration: If you are preparing a highly concentrated stock solution, you may be exceeding the solubility limit. Try preparing a less concentrated stock solution.
Q2: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue with lipophilic compounds. The drastic change in solvent polarity when diluting a DMSO stock into an aqueous medium can cause the compound to crash out of solution. Here are some strategies to overcome this:
-
Pre-warm the Media: Before adding your stock solution, warm your cell culture media to 37°C.[2]
-
Slow, Dropwise Addition: Add the stock solution dropwise to the pre-warmed media while gently swirling. This helps to ensure rapid and even distribution, preventing localized high concentrations that can trigger precipitation.[2]
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in a co-solvent that is miscible with both your stock solvent and the final aqueous medium before the final dilution.
-
Use of Pluronic F-68: Incorporating a small amount (e.g., 0.02-0.1%) of Pluronic F-68, a non-ionic surfactant, in your final culture medium can help to maintain the solubility of lipophilic compounds.
-
Formulation Strategies: For in vivo studies or more complex formulations, consider advanced strategies like creating self-emulsifying drug delivery systems (SEDDS) or using cyclodextrins to form inclusion complexes.[3][4][5]
Q3: I am observing a precipitate in my cell culture media after a few hours or days of incubation with this compound. What could be the cause and how can I fix it?
A3: Precipitation that occurs over time can be due to several factors:
-
Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over extended periods. Consider performing media changes with freshly prepared this compound-containing media every 24-48 hours.[2]
-
Interaction with Media Components: The compound may be interacting with proteins or salts in the media, leading to precipitation. If your experimental design allows, you could try using a different basal media formulation or a serum-free medium.[2]
-
Media Evaporation: Evaporation of the culture medium can lead to an increase in the concentration of all components, potentially exceeding the solubility limit of your compound. Ensure proper humidification in your incubator to minimize evaporation.[2][6]
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C as a solid.[1] Stock solutions in organic solvents like DMSO or ethanol can also be stored at -20°C for several months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q5: What is the known biological activity of this compound?
A5: this compound is a derivative of ricinoleic acid and has been shown to exhibit potent antiproliferative activity against a range of cancer cell lines, including human glioma cells.[1]
Q6: What is the proposed mechanism of action for the antiproliferative effects of this compound?
A6: While the exact mechanism for this compound is still under investigation, fatty acid amides, in general, have been shown to exert their antiproliferative effects through various pathways. Some studies suggest the involvement of cannabinoid receptors and the inhibition of the PI3K/Akt signaling pathway, which can lead to apoptosis. Other pyrrolidine derivatives have been found to act as inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA) or to induce apoptosis through proteasome inhibition when complexed with copper.[7][8][9] Further research is needed to elucidate the specific targets of this compound.
Q7: Can you provide a general protocol for preparing this compound for a cell-based assay?
A7: Yes, here is a general protocol for preparing the compound for a cell proliferation assay:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or warming to 37°C.
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution to intermediate concentrations using your cell culture medium. It is crucial to add the stock solution to the medium slowly and with gentle mixing to prevent precipitation.
-
Treat Cells: Add the final desired concentrations of this compound to your cells in culture. Ensure that the final concentration of DMSO is consistent across all treatments (including the vehicle control) and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Incubate: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Use a standard cell viability assay, such as the MTT or XTT assay, to determine the effect of the compound on cell proliferation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the antiproliferative activity of this compound on a cancer cell line (e.g., human glioma U251 cells).
Materials:
-
This compound
-
Human glioma U251 cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U251 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.
-
Cell Treatment: After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for assessing the antiproliferative activity of this compound.
Caption: Troubleshooting flowchart for this compound precipitation issues in cell culture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrrolidine Ricinoleamide Antiproliferation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidine Ricinoleamide in antiproliferation assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in antiproliferation assays?
This compound is a derivative of the amide of ricinoleic acid. It has demonstrated potent antiproliferative activity against various cancer cell lines, including human glioma U251 cells. In antiproliferation assays, it is expected to decrease the number of viable cells in a dose-dependent manner.
Q2: What are the recommended starting concentrations for this compound in an antiproliferation assay?
A good starting point for a new compound is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This will help determine the optimal concentration range and the IC50 value (the concentration that inhibits 50% of cell proliferation).
Q3: What is the best solvent to use for dissolving this compound?
This compound is soluble in ethanol, DMSO, and DMF. It is crucial to use a solvent that is compatible with your cell line and to ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically below 0.5% for DMSO and ethanol).[1][2] Always include a vehicle control (media with the same concentration of solvent as the highest drug concentration) in your experiments to account for any solvent-induced effects.[3]
Q4: Which antiproliferation assay is most suitable for testing this compound?
The choice of assay depends on the specific research question and the cell line being used.[4]
-
MTT/MTS Assays: These colorimetric assays are widely used to assess cell viability by measuring metabolic activity.[5] They are suitable for high-throughput screening.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple and cost-effective method for determining cell number.[6]
-
BrdU Assay: This immunoassay directly measures DNA synthesis and is a more specific indicator of cell proliferation.[7]
It is often recommended to confirm results from one type of assay with another that measures a different cellular parameter.
Troubleshooting Guides
High variability, unexpected results, or a complete lack of effect can be frustrating. The following tables provide troubleshooting guidance for common issues encountered during antiproliferation assays with this compound.
General Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No antiproliferative effect observed | Compound inactivity: Degradation of this compound. | Ensure proper storage of the compound stock solution at -20°C. Prepare fresh dilutions for each experiment. |
| Incorrect concentration: The concentrations tested are too low. | Test a wider and higher range of concentrations. | |
| Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action. | Test on a different, potentially more sensitive, cell line. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells plated in each well.[8] | Ensure the cell suspension is homogenous before and during seeding by gentle pipetting.[8] Pay attention to pipetting technique. |
| Edge effects: Evaporation in the outer wells of the plate leads to changes in media and compound concentration.[8] | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[8] | |
| Compound precipitation: this compound may be precipitating at higher concentrations in the culture medium. | Visually inspect the wells under a microscope for any precipitate. Determine the maximal soluble concentration in your specific cell culture medium and work below this limit.[8] |
Assay-Specific Troubleshooting
MTT/MTS Assay
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Contamination: Bacterial or yeast contamination in the cell culture. | Regularly check cell cultures for contamination. Use aseptic techniques. |
| Reagent instability: MTT or MTS reagent has been degraded by light exposure.[9] | Store reagents protected from light. Prepare fresh solutions if necessary. | |
| Compound interference: this compound may directly reduce the MTT/MTS reagent.[10] | Perform a control experiment with the compound and reagent in cell-free media to check for direct reduction.[10] If interference is observed, consider a different viability assay. | |
| Low signal | Low cell number: Insufficient number of viable cells to produce a strong signal. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Incomplete formazan (B1609692) dissolution: The formazan crystals are not fully dissolved.[11] | Ensure complete dissolution by gentle pipetting or shaking after adding the solubilization solution.[11] |
Crystal Violet Assay
| Issue | Potential Cause | Recommended Solution |
| Uneven staining | Uneven cell attachment: Cells are not evenly distributed across the well bottom. | Ensure a single-cell suspension before seeding. Gently rock the plate after seeding to distribute cells evenly. |
| Cell detachment during washing: Cells are being washed away during the staining procedure. | Be gentle during the washing steps. Tilt the plate and let the washing solution run down the side of the wells.[6] | |
| High background staining | Incomplete removal of excess stain: Crystal violet solution is not completely washed away. | Increase the number of washing steps. Ensure all excess liquid is removed before air drying.[12] |
BrdU Assay
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal | Insufficient BrdU incorporation: Incubation time with BrdU is too short for the cell line's doubling time.[7] | Optimize the BrdU labeling time for your specific cell line (can range from 1 to 24 hours).[7] |
| Inadequate DNA denaturation: The anti-BrdU antibody cannot access the incorporated BrdU.[3] | Optimize the HCl concentration and incubation time for the DNA denaturation step.[3] | |
| High background | Non-specific antibody binding: The primary or secondary antibody is binding non-specifically. | Optimize antibody concentrations and blocking conditions. Include a "secondary antibody only" control.[3] |
| Cytoplasmic staining: The BrdU staining is observed in the cytoplasm instead of the nucleus. | This can be due to issues with the fixation and permeabilization steps. Ensure proper fixation and thorough washing. |
Experimental Protocols
MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[11]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Crystal Violet Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 100% methanol (B129727) to each well and incubate for 10-15 minutes at room temperature.[15]
-
Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[6]
-
Washing: Gently wash the plate with tap water until the water runs clear.[6]
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Absorbance Measurement: Shake the plate to ensure the dye is fully dissolved and measure the absorbance at 570 nm.[6]
BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for a predetermined optimal time (e.g., 2-24 hours) at 37°C.[16]
-
Fixation and Denaturation: Remove the labeling solution and fix the cells with a fixing/denaturing solution (e.g., 4% paraformaldehyde followed by 2N HCl) for 30 minutes at room temperature.[17]
-
Blocking: Wash the wells with PBS and add a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the anti-BrdU primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.[18]
-
Detection: Wash the wells and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.[18]
Visualizations
Caption: A logical workflow for troubleshooting antiproliferation assays.
Caption: General experimental workflow for an antiproliferation assay.
Caption: A hypothetical signaling pathway affected by this compound.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ossila.com [ossila.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Crystal violet biomass assays [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. cohesionbio.com [cohesionbio.com]
Technical Support Center: Overcoming Resistance to Pyrrolidinyl Ricinoleamide (PR-711) in Cancer Cells
Disclaimer: Pyrrolidine Ricinoleamide is noted as an antiproliferative fatty acid amide in chemical catalogs.[1][2] However, extensive public research on its specific mechanisms of action and resistance in cancer therapy is limited. This technical support center provides a framework based on established principles of drug resistance to targeted therapies in cancer, using "Pyrrolidinyl Ricinoleamide (PR-711)" as a representative compound for instructional purposes. The troubleshooting guides and protocols are derived from common methodologies in the field.
Frequently Asked Questions (FAQs)
Q1: What is Pyrrolidinyl Ricinoleamide (PR-711) and what is its putative mechanism of action?
A1: Pyrrolidinyl Ricinoleamide (PR-711) is a synthetic small molecule with antiproliferative properties observed across various cancer cell lines.[1][2] Its mechanism is hypothesized to involve the inhibition of a critical intracellular kinase, "Signal Transduction Kinase 1" (STK1), which is a key component of the Pro-Survival Pathway (PSP) often upregulated in cancer. Inhibition of STK1 by PR-711 is intended to suppress downstream signaling, leading to cell cycle arrest and apoptosis.
Q2: My cancer cell line, which was initially sensitive to PR-711, now continues to proliferate despite treatment. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like PR-711 is a common phenomenon and can arise from several molecular changes within the cancer cells.[3][4][5] The most prevalent mechanisms include:
-
On-Target Mutations: Genetic mutations in the STK1 gene can alter the drug-binding pocket, preventing PR-711 from effectively inhibiting the kinase.[6]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the PSP pathway.[3][6] A common example is the upregulation of the MAPK/ERK pathway, which can also promote cell survival and proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump PR-711 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[7]
-
Phenotypic Transformation: Cells may undergo changes, such as an epithelial-to-mesenchymal transition (EMT), which confers a more resistant and migratory phenotype.[5]
Q3: How do I confirm that my cell line has developed resistance to PR-711?
A3: The gold standard for confirming resistance is to compare the half-maximal inhibitory concentration (IC50) value of your current cell line to the parental (sensitive) cell line.[8] A significant increase in the IC50 value (typically >3-10 fold) indicates the development of resistance.[8] This is determined by performing a dose-response cell viability assay.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with PR-711.
| Problem / Observation | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Variation in cell passage number or health. 3. Instability of PR-711 in media. | 1. Standardize Seeding: Ensure a single-cell suspension and use a calibrated pipette. Consider automated cell counting for accuracy.[9][10] 2. Control Passage Number: Use cells within a defined, low-passage number range (e.g., passages 5-15) for all experiments. 3. Prepare Fresh: Prepare fresh dilutions of PR-711 from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Parental (sensitive) cell line shows an unexpectedly high IC50 value. | 1. PR-711 stock has degraded. 2. Incorrect stock concentration. 3. Cell line has been misidentified or contaminated. | 1. Test Compound Activity: Purchase a new, certified lot of PR-711. Test it on a different, known sensitive cell line if available. 2. Verify Concentration: Confirm the concentration of your stock solution using spectrophotometry if possible. 3. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. Test for mycoplasma contamination. |
| Resistant cells show no change in the target pathway (p-STK1 levels) after treatment. | 1. Drug is not entering the cells (efflux). 2. Target protein is mutated. | 1. Assess Efflux Pump Activity: Use an efflux pump inhibitor (e.g., Verapamil) in combination with PR-711. A restored sensitivity suggests efflux is the resistance mechanism.[11] 2. Sequence the Target: Extract DNA from resistant cells and sequence the STK1 gene to identify potential mutations in the drug-binding domain.[11] |
| Target pathway is inhibited (p-STK1 is down), but cells still survive. | 1. A bypass signaling pathway has been activated. | 1. Profile Key Pathways: Use Western blotting to probe for activation of common bypass pathways. Check the phosphorylation status of key proteins like ERK (p-ERK) and Akt (p-Akt).[11] 2. Use Combination Therapy: Treat resistant cells with PR-711 and an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor for the ERK pathway) to see if sensitivity is restored.[9] |
Quantitative Data Summary
The following table presents hypothetical data from experiments comparing the parental sensitive (MCF-7 S) and the derived resistant (MCF-7 R) cell lines.
| Parameter | MCF-7 S (Sensitive) | MCF-7 R (Resistant) | Fold Change | Interpretation |
| PR-711 IC50 | 15 nM | 450 nM | 30-fold ↑ | Indicates significant acquired resistance. |
| Basal p-STK1 Levels | High | High | No Change | Target is expressed in both lines. |
| Basal p-ERK Levels | Low | High | ~15-fold ↑ | Suggests activation of the MAPK/ERK bypass pathway in resistant cells. |
| ABCB1 mRNA Expression | 1.0 (normalized) | 1.2 (normalized) | No significant change | Suggests drug efflux is not the primary resistance mechanism. |
| STK1 Gene Sequencing | Wild-Type | T790M Gatekeeper Mutation | N/A | On-target mutation is likely contributing to resistance. |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTS)
This protocol is used to determine the IC50 value of PR-711.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of PR-711 in culture medium. The concentration range should bracket the expected IC50 values (e.g., 0.1 nM to 10 µM).[12] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background absorbance, normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat sensitive and resistant cells with PR-711 (e.g., at 100 nM) or vehicle for 6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-STK1, anti-STK1, anti-p-ERK, anti-ERK, anti-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin is used as a loading control.
Visualizations
Signaling Pathways
Caption: PR-711 inhibits STK1 in sensitive cells (left). In resistant cells (right), a bypass pathway is activated, restoring proliferation.
Experimental Workflow
Caption: Workflow for identifying the mechanism of acquired resistance to PR-711.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
minimizing off-target effects of Pyrrolidine Ricinoleamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing and troubleshooting potential off-target effects of Pyrrolidine Ricinoleamide. The following information is intended to help researchers design robust experiments, interpret their results accurately, and proactively address challenges related to compound specificity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype is mistakenly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translatability from preclinical to clinical settings if the desired efficacy is, in fact, due to these unintended interactions.[1][3]
Q2: I'm observing unexpected cellular toxicity at concentrations where I expect to see on-target activity. Could this be an off-target effect?
A2: Yes, unexpected toxicity is a common indicator of off-target effects. This compound may be interacting with other essential cellular proteins, leading to cytotoxicity that is independent of its intended mechanism of action. It is also possible that the compound is interfering with the assay itself. To investigate this, it is recommended to use an orthogonal cytotoxicity assay with a different readout (e.g., switching from an MTT assay to a CellTiter-Glo® or a dye-exclusion method) and to run controls to check for assay interference.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A proactive approach is crucial for minimizing off-target effects. Key strategies include:
-
Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[1]
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Genetic Target Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[1] If the biological effect of this compound persists in the absence of the target protein, it strongly suggests an off-target mechanism.[1]
Q4: What are some advanced techniques to identify potential off-targets of this compound?
A4: Several advanced methods can be used to identify unknown off-targets:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[4]
-
Biochemical Screening: Profiling this compound against a broad panel of kinases or other enzyme families can identify unintended interactions.[5][6][7][8]
-
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to pull down binding partners of an immobilized this compound analog from cell lysates.
-
Phenotypic Screening: Assays like Cell Painting can generate a morphological profile of cells treated with this compound, which can be compared to a database of profiles from compounds with known mechanisms of action to infer potential targets and off-targets.[9][10][11][12][13]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests a course of action.
| Issue | Possible Cause | Suggested Action |
| Inconsistent results between different cell lines. | 1. Variable expression levels of the on-target protein. 2. Differential expression of off-target proteins. | 1. Confirm on-target protein expression levels in all cell lines using methods like Western Blot or qPCR. 2. If an off-target is suspected, investigate its expression in the different cell lines. |
| Observed phenotype does not correlate with on-target inhibition. | 1. The phenotype is a result of an off-target effect. 2. The compound is not engaging the target in the cellular environment. | 1. Perform a genetic knockdown/knockout of the intended target to see if the phenotype is rescued.[1] 2. Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA).[14][15][16] |
| High background signal or assay interference. | 1. this compound may be fluorescent or reactive with assay reagents. 2. Compound aggregation at higher concentrations. | 1. Run cell-free controls to test for direct interaction with assay components. 2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation and repeat the experiment. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
This table presents hypothetical data from a kinase screen to illustrate how off-target interactions might be quantified and displayed.
| Kinase Target | % Inhibition | Kinase Family | Potential Implication |
| Target Kinase X | 95% | (On-Target Family) | Desired on-target activity |
| Off-Target Kinase A | 85% | Tyrosine Kinase | Potential for unintended signaling pathway modulation. |
| Off-Target Kinase B | 62% | Serine/Threonine Kinase | May contribute to observed cellular phenotype. |
| Off-Target Kinase C | 15% | Lipid Kinase | Likely not a significant off-target at this concentration. |
Table 2: Hypothetical Cellular IC50 Values for this compound
This table provides a hypothetical comparison of the compound's potency against its intended target and a known off-target in a cellular context.
| Assay | Cell Line | IC50 (µM) |
| On-Target Activity Assay | HEK293 (overexpressing Target X) | 0.1 |
| Off-Target A Activity Assay | HeLa | 1.5 |
| Cytotoxicity Assay | HepG2 | 5.0 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that this compound is binding to its intended target in a cellular environment.[14][15][16]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Analysis: Analyze the amount of soluble target protein at each temperature by Western Blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation
This protocol outlines a general workflow for using CRISPR-Cas9 to validate that an observed phenotype is due to the on-target activity of this compound.[17]
-
sgRNA Design and Cloning: Design and clone a single-guide RNA (sgRNA) targeting a specific exon of the gene for the intended protein target into a Cas9 expression vector.
-
Transfection and Selection: Transfect the sgRNA/Cas9 construct into the cell line of interest. Select for successfully transfected cells.
-
Validation of Knockout: Expand clonal populations and verify the knockout of the target protein by Western Blot and sequencing of the genomic locus.
-
Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with a dose-response of this compound.
-
Analysis: If the phenotype observed in the parental cell line is absent or significantly reduced in the knockout cell line, it confirms that the effect is on-target.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. assayquant.com [assayquant.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pharmaron.com [pharmaron.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Cell Painting Assay as a Screening Tool for the Discovery of Bioactivities in New Chemical Matter | Springer Nature Experiments [experiments.springernature.com]
- 10. Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The Power of Cell Painting: Turning Complex Phenotypic Data into Actionable Insights | Core Life Analytics [corelifeanalytics.com]
- 13. phenovista.com [phenovista.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. selectscience.net [selectscience.net]
Technical Support Center: Refining Pyrrolidine Ricinoleamide Delivery to Cancer Cells
Welcome to the technical support center for the targeted delivery of Pyrrolidine Ricinoleamide to cancer cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation, delivery, and cellular effects of this compound.
1. What is this compound and what is its relevance in cancer therapy?
This compound is a fatty acid amide that has demonstrated effective antiproliferative activity against various cancer cell lines, including human glioma U251 cells.[1][2] Its potential as a cancer therapeutic lies in its ability to inhibit cancer cell growth.
2. Why is a delivery system, such as nanoparticles, necessary for this compound?
Like many hydrophobic drugs, this compound may face challenges with solubility in aqueous environments, which can limit its bioavailability and effective delivery to tumor sites. Nanoparticle-based delivery systems can encapsulate hydrophobic compounds, improving their stability, and enabling targeted delivery to cancer cells.[3][4] This approach can enhance the drug's concentration at the tumor site while minimizing systemic side effects.[2][5][6]
3. What types of nanoparticles are suitable for delivering this compound?
Given its hydrophobic nature, polymeric nanoparticles are a suitable choice for encapsulating this compound.[3][4] Methods such as emulsification-evaporation and nanoprecipitation are commonly employed for encapsulating hydrophobic drugs within polymeric matrices like poly(lactic-co-glycolic acid) (PLGA).[7][8]
4. What is the proposed mechanism of action of this compound in cancer cells?
Fatty acid amides, the class of compounds this compound belongs to, have been shown to suppress cancer cell proliferation by modulating key signaling pathways. One of the primary pathways identified is the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and growth.[1][9][10] this compound's antiproliferative effects are likely associated with the inhibition of this pathway, leading to apoptosis (programmed cell death).[1][9]
5. How can the cellular uptake of this compound-loaded nanoparticles be measured?
Flow cytometry is a robust and high-throughput method for quantifying the cellular uptake of fluorescently-labeled nanoparticles.[11][12][13] This technique can determine the percentage of cells that have internalized nanoparticles and the relative amount of nanoparticles per cell.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of delivering this compound using nanoparticles.
Nanoparticle Formulation & Characterization
| Problem | Possible Causes | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | 1. Poor solubility of this compound in the chosen organic solvent. 2. Drug leakage into the aqueous phase during formulation. 3. Suboptimal polymer-to-drug ratio. | 1. Screen different organic solvents to find one with high solubility for both the polymer and this compound. 2. Optimize the emulsification/nanoprecipitation process to minimize drug diffusion. Consider using a solvent with lower miscibility with water. 3. Experiment with varying the polymer-to-drug ratio to find the optimal loading capacity. |
| Large or Inconsistent Particle Size | 1. Inefficient mixing during the emulsification or nanoprecipitation step. 2. Inappropriate surfactant/stabilizer concentration. 3. Polymer aggregation. | 1. Increase the sonication power or homogenization speed. 2. Optimize the concentration of the surfactant (e.g., PVA, Poloxamer) to ensure adequate stabilization of the nanoparticles. 3. Ensure the polymer is fully dissolved before use and consider adjusting the pH of the aqueous phase. |
| High Polydispersity Index (PDI) | 1. Non-uniform particle formation. 2. Presence of aggregates. | 1. Refine the mixing process to ensure homogeneity. 2. Filter the nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove larger aggregates. |
Cell-Based Assays
| Problem | Possible Causes | Troubleshooting Steps |
| High Variability in MTT/Cell Viability Assays | 1. Uneven cell seeding. 2. Incomplete solubilization of formazan (B1609692) crystals. 3. Interference from the nanoparticles with the assay. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. After adding the solubilization buffer, gently pipette up and down or use a plate shaker to ensure all crystals are dissolved. 3. Run a control with blank nanoparticles (without the drug) to assess any inherent cytotoxicity of the delivery vehicle. |
| Low Cellular Uptake in Flow Cytometry | 1. Nanoparticle instability in cell culture media. 2. Inefficient endocytosis by the target cells. 3. Insufficient incubation time. | 1. Characterize nanoparticle stability (size and zeta potential) in the specific cell culture medium to be used. 2. Consider surface modification of the nanoparticles with targeting ligands (e.g., peptides, antibodies) that bind to receptors overexpressed on the cancer cells. 3. Perform a time-course experiment to determine the optimal incubation time for maximum uptake. |
| Inconsistent Drug Release Profile | 1. "Burst release" of the drug from the nanoparticle surface. 2. Slow or incomplete drug release. | 1. Ensure thorough washing of the nanoparticles after formulation to remove surface-adsorbed drug. 2. The polymer matrix may be too dense. Consider using a lower molecular weight polymer or a copolymer with a different lactide-to-glycolide ratio to facilitate faster degradation and drug release. |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include wells with untreated cells as a control and wells with blank nanoparticles.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Cellular Uptake Analysis by Flow Cytometry
-
Fluorescent Labeling: Prepare nanoparticles loaded with this compound and a fluorescent dye (e.g., Coumarin-6) co-encapsulated.
-
Cell Seeding: Seed cancer cells in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the fluorescently labeled nanoparticles for various time points (e.g., 1, 2, 4 hours).
-
Cell Harvesting: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin.
-
Sample Preparation: Centrifuge the cells and resuspend them in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.
Visualizations
Proposed Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates the proposed mechanism of action of this compound in cancer cells, focusing on the inhibition of the PI3K/Akt signaling pathway.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for Nanoparticle Formulation and Evaluation
This workflow outlines the key steps from nanoparticle synthesis to in vitro evaluation.
Caption: General experimental workflow for nanoparticle development and testing.
Troubleshooting Logic for Low Drug Encapsulation
This diagram provides a logical approach to troubleshooting low drug encapsulation efficiency.
Caption: Troubleshooting logic for low drug encapsulation efficiency.
References
- 1. Determining drug release rates of hydrophobic compounds from nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation challenges, the substantial issue in solid lipid nanoparticles characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and characterization of solid lipid nanoparticles, nanostructured lipid carriers and nanoemulsion of lornoxicam for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beyond the imaging: Limitations of cellular uptake study in the evaluation of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolidine Ricinoleamide
Welcome to the technical support center for the synthesis of Pyrrolidine (B122466) Ricinoleamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this fatty acid amide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Pyrrolidine Ricinoleamide?
A1: The most common and versatile method for synthesizing this compound is through the coupling of ricinoleic acid and pyrrolidine using a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method facilitates the formation of the amide bond under relatively mild conditions.
Q2: I am observing a white precipitate in my reaction mixture when using DCC. What is it and how do I remove it?
A2: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1] DCU is largely insoluble in most common organic solvents, which facilitates its removal by filtration at the end of the reaction.[1]
Q3: My reaction is sluggish and yields are low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Insufficient activation of the carboxylic acid: Ensure equimolar or a slight excess of the coupling agent is used.
-
Moisture in the reaction: Carbodiimides are sensitive to water, which can hydrolyze the activated intermediate. Ensure all glassware is dry and use anhydrous solvents.
-
Steric hindrance: While pyrrolidine is a secondary amine, significant steric bulk on either reactant can slow the reaction.
-
Inappropriate solvent: The choice of solvent can impact reactant solubility and reaction rate. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.
-
Low reaction temperature: While the reaction is often started at 0°C to control the initial exothermic reaction, it is typically allowed to warm to room temperature and may require gentle heating to go to completion.
Q4: Are there alternative coupling reagents I can use?
A4: Yes, several other coupling reagents can be employed. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are effective alternatives that can sometimes provide better yields, especially for difficult couplings, and their byproducts are often more soluble, simplifying purification.[1][2]
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials (ricinoleic acid and pyrrolidine). The consumption of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The identity of the spots can be visualized using a suitable stain, such as potassium permanganate, which reacts with the double bond and hydroxyl group of ricinoleic acid and its amide derivative.
Q6: What are the potential side reactions in this synthesis?
A6: Potential side reactions include:
-
N-acylurea formation: The activated ricinoleic acid intermediate can rearrange to form an unreactive N-acylurea, especially if the amine is not added promptly or is not sufficiently nucleophilic.[1]
-
Esterification: The hydroxyl group of ricinoleic acid could potentially be esterified by another molecule of activated ricinoleic acid, leading to oligomerization.[3]
-
Racemization: If the chiral center of ricinoleic acid is sensitive to the reaction conditions, some racemization could occur, although this is less common with carbodiimide coupling when an additive like HOBt is used.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagents. 2. Presence of moisture. 3. Amine present as a salt (e.g., hydrochloride). 4. Low reaction temperature. | 1. Use fresh or properly stored coupling reagents. 2. Use anhydrous solvents and dry glassware. 3. Neutralize the amine salt with a non-nucleophilic base (e.g., triethylamine, DIEA) before adding the coupling agent.[4] 4. Allow the reaction to warm to room temperature or gently heat to 40-50°C and monitor by TLC. |
| Formation of a Major Byproduct | 1. Formation of N-acylurea with DCC. 2. Self-condensation of ricinoleic acid (ester formation). | 1. Add pyrrolidine to the reaction mixture before or immediately after the addition of DCC. The use of HOBt can minimize this.[1] 2. Use a 1:1 stoichiometry of ricinoleic acid to pyrrolidine. Consider protecting the hydroxyl group if this is a persistent issue. |
| Difficult Purification | 1. Dicyclohexylurea (DCU) byproduct from DCC is co-eluting with the product. 2. Product is highly viscous or an oil. 3. Unreacted starting materials remain. | 1. Ensure complete precipitation of DCU by cooling the reaction mixture before filtration. If some remains, it can often be removed by recrystallization or careful column chromatography. Using a water-soluble carbodiimide like EDC can avoid this issue as the urea (B33335) byproduct is removed during aqueous workup.[1] 2. Use column chromatography on silica (B1680970) gel with a gradient elution system (e.g., hexane/ethyl acetate). 3. Optimize reaction time and stoichiometry. Unreacted ricinoleic acid can be removed by a mild basic wash (e.g., dilute NaHCO₃ solution) during workup. |
| Product Decomposition | 1. High reaction temperatures. 2. Harsh workup conditions (strong acid or base). | 1. Fatty acid amides are generally stable at elevated temperatures, but prolonged heating above 200°C can lead to decomposition.[5][6] Avoid excessive heating during reaction and solvent evaporation. 2. Use mild acidic and basic washes during the workup (e.g., dilute HCl, saturated NaHCO₃). |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via DCC/HOBt Coupling
This protocol is a representative method and may require optimization for specific laboratory conditions and desired product purity.
Materials:
-
Ricinoleic Acid (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.2 eq, optional but recommended)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid (1.0 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C using an ice bath. Add HOBt (0.2 eq) followed by the portion-wise addition of DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes.
-
Amine Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: a. Once the reaction is complete, cool the mixture in an ice bath to further precipitate the dicyclohexylurea (DCU) byproduct. b. Filter the mixture through a pad of celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the long aliphatic chain of ricinoleic acid, the vinyl protons of the double bond (around 5.4 ppm), the proton on the carbon bearing the hydroxyl group, and the hydroxyl proton. Due to rotation around the amide C-N bond, some signals may appear broadened or as two sets of peaks.[7] |
| ¹³C NMR | A signal for the amide carbonyl carbon (around 170 ppm), signals for the carbons of the pyrrolidine ring, and signals for the carbons of the ricinoleic acid backbone, including the sp² carbons of the double bond and the carbon attached to the hydroxyl group. |
| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |
| FT-IR | A strong absorption band for the amide C=O stretch (around 1640 cm⁻¹), an N-H stretch (if any secondary amide is formed, though not expected with pyrrolidine), C-H stretches for the aliphatic chain, and a broad O-H stretch for the hydroxyl group. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low reaction yield.
References
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pyrrolidine Ricinoleamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of Pyrrolidine (B122466) Ricinoleamide.
Frequently Asked Questions (FAQs)
Q1: What is Pyrrolidine Ricinoleamide and what are its likely physicochemical properties affecting bioavailability?
A1: this compound is an amide formed from pyrrolidine and ricinoleic acid. Based on its constituent parts, it is expected to be a lipophilic molecule with poor aqueous solubility. Ricinoleic acid is a long-chain unsaturated fatty acid, rendering the molecule largely oil-soluble, while the pyrrolidine ring provides a polar, basic functional group.[1][2][3][4][5][6][7] This amphiphilic nature can lead to challenges in dissolution in the gastrointestinal tract, which is a key factor for oral bioavailability.[8]
Q2: What are the primary challenges anticipated when formulating this compound for oral administration?
A2: The primary challenges are expected to be:
-
Poor Aqueous Solubility: Due to its lipophilic nature, this compound will likely have limited solubility in gastrointestinal fluids, leading to a low dissolution rate.[8]
-
Low Permeability: While its lipophilicity might suggest good membrane permeability, poor solubility can be the rate-limiting step for absorption.
-
First-Pass Metabolism: As a lipophilic compound, it may be subject to significant first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.[8][9]
Q3: What are the most promising strategies for enhancing the oral bioavailability of this compound?
A3: Given its anticipated lipophilicity and poor water solubility, the most promising strategies are likely to be:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can improve solubility and take advantage of lipid absorption pathways.[8][9][10][11][12][13][14][15]
-
Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area of the drug, thereby improving its dissolution rate.[16][17][18][19][20]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution.[16][17][20]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low in vitro dissolution rate in simulated gastric/intestinal fluid. | Poor aqueous solubility of this compound. | 1. Develop a Lipid-Based Formulation (e.g., SEDDS): Dissolving the compound in oils and surfactants can create a fine emulsion upon contact with aqueous media, significantly increasing the surface area for dissolution and absorption.[9][10][11][13][14] 2. Prepare a Nanosuspension: Reducing the particle size to the nanometer range drastically increases the surface-area-to-volume ratio, enhancing dissolution velocity.[16][17][18][19][20] |
| High variability in pharmacokinetic studies. | Food effects; inconsistent emulsification of the formulation in the GI tract. | 1. Optimize SEDDS Formulation: Adjust the ratio of oil, surfactant, and co-surfactant to ensure spontaneous and reproducible emulsification under various physiological conditions.[14] 2. Administer with a High-Fat Meal: For lipophilic drugs, administration with a high-fat meal can stimulate bile secretion, which aids in the emulsification and solubilization of the drug.[12] |
| Low oral bioavailability despite good in vitro dissolution. | Significant first-pass metabolism. | 1. Utilize Long-Chain Triglycerides in LBDDS: Formulations with long-chain triglycerides can promote lymphatic transport of the drug, which bypasses the liver and reduces first-pass metabolism.[9][11] 2. Investigate Prodrug Strategies: While more complex, modifying the molecule to a more absorbable and metabolically stable prodrug could be a long-term solution. |
| Drug precipitation observed in the GI tract during in vivo studies. | Supersaturation followed by precipitation from a bioavailability-enhancing formulation. | 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state and prevent drug crystallization. 2. Refine Solid Dispersion Carrier: Select a carrier that forms a stable amorphous solid dispersion with this compound.[17] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Deionized Water | < 1 |
| Phosphate (B84403) Buffered Saline (pH 7.4) | < 1 |
| Simulated Gastric Fluid (pH 1.2) | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 15.8 |
| Capryol 90 (Oil) | 150,000 |
| Cremophor EL (Surfactant) | 85,000 |
| Transcutol HP (Co-solvent) | 120,000 |
Table 2: Comparison of Different Formulation Approaches
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | In Vitro Dissolution (at 60 min in FaSSIF, %) |
| Unformulated (Micronized) | 5,200 | -15.2 | 100 | 8.5 |
| Nanosuspension | 250 | -25.8 | 100 | 45.2 |
| Solid Lipid Nanoparticles (SLNs) | 180 | -20.5 | 12 | 65.8 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 35 (emulsion droplet size) | -8.5 | 15 | 92.3 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, olive oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) by adding an excess of the drug to 2 mL of each excipient.
-
Shake the mixtures for 48 hours at 25°C and then centrifuge at 5000 rpm for 15 minutes.
-
Quantify the amount of dissolved drug in the supernatant using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-solvent that showed the highest solubility for the drug.
-
Prepare mixtures with varying ratios of these three components (e.g., from 10:0:90 to 0:90:10).
-
Titrate each mixture with water and observe the point at which it turns from clear to turbid. This helps to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Emulsion Droplet Size Analysis: Dilute the SEDDS formulation (1:100) with simulated intestinal fluid and measure the droplet size and polydispersity index using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in FaSSIF. Add the SEDDS formulation to the dissolution medium and collect samples at predetermined time points to analyze for drug release.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
-
Selection of Lipids and Surfactants:
-
Choose a solid lipid with a melting point well above body temperature (e.g., glyceryl monostearate, Compritol 888 ATO).
-
Select a suitable surfactant for stabilization (e.g., Poloxamer 188, Tween 80).
-
-
High-Shear Homogenization and Ultrasonication Method:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid to form the lipid phase.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Subject the resulting pre-emulsion to ultrasonication using a probe sonicator for 10 minutes to reduce the particle size.
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size, polydispersity index, and zeta potential of the SLN dispersion using a DLS instrument.
-
Entrapment Efficiency and Drug Loading: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase. Quantify the amount of free drug in the supernatant. The entrapment efficiency and drug loading can be calculated using the following formulas:
-
Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method in a phosphate buffer (pH 7.4) containing a small percentage of a surfactant to ensure sink conditions.
-
Visualizations
Caption: Workflow for the development and characterization of a SEDDS formulation.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 2. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Page loading... [guidechem.com]
- 4. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. traquisa.com [traquisa.com]
- 8. symmetric.events [symmetric.events]
- 9. longdom.org [longdom.org]
- 10. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Development of Self-Emulsifying Lipid Formulations for Improving Oral Bioavailability of Poorly Water-Soluble and Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 16. ijpbr.in [ijpbr.in]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjbphs.com [wjbphs.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. brieflands.com [brieflands.com]
Technical Support Center: Managing Cytotoxicity of Pyrrolidine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antiproliferative agent Pyrrolidine (B122466) Ricinoleamide and similar pyrrolidine derivatives. The information provided herein is intended to help address challenges related to off-target cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with Pyrrolidine Ricinoleamide. Is this expected?
A1: this compound is a potent antiproliferative compound, and like many chemotherapeutic agents, it can exhibit cytotoxicity in non-cancerous, proliferating normal cells. The degree of cytotoxicity can depend on the cell type, its proliferation rate, and the concentration of the compound used. It is crucial to establish a therapeutic window by determining the IC50 values in both cancer and normal cell lines.
Q2: What is the likely mechanism of cell death induced by this compound in normal cells?
A2: While specific data on this compound is limited, many cytotoxic pyrrolidine derivatives induce apoptosis (programmed cell death).[1][2][3] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key indicators of apoptosis include caspase activation, DNA fragmentation, and changes in the mitochondrial membrane potential.[2] Some derivatives have also been shown to induce autophagy-mediated cell death or necrosis at higher concentrations.[3][4]
Q3: How can we reduce the cytotoxicity of this compound in our normal cell cultures while preserving its anti-cancer effects?
A3: Several strategies can be explored to protect normal cells from chemotherapy-induced cytotoxicity:
-
Dose Optimization: The most straightforward approach is to carefully titrate the concentration of this compound to a level that is effective against cancer cells but minimally toxic to normal cells.
-
Induction of Reversible Cell Cycle Arrest: Pre-treating normal cells with an agent that induces a temporary and reversible G1 cell cycle arrest can render them less susceptible to cell-cycle-dependent cytotoxic agents.[5][6] For instance, low doses of staurosporine (B1682477) have been shown to selectively arrest normal cells in G1, protecting them from chemotherapeutic agents, while tumor cells with defective G1 checkpoints continue to proliferate and remain vulnerable.[5]
-
Co-treatment with Cytoprotective Agents: The use of caspase inhibitors or Mdm2 inhibitors has been proposed to selectively protect normal cells from apoptosis.[7][8][9]
Q4: Which assays are recommended to quantify the cytotoxicity of this compound?
A4: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile:
-
Metabolic Viability Assays: The MTT or MTS assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, indicating necrosis or late apoptosis.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Health Assays: The JC-1 assay can be used to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between experiments.
-
Question: What could be causing inconsistent IC50 values for this compound in our normal cell line?
-
Answer:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Inconsistent initial cell numbers can significantly affect the final viability readout. Optimize and strictly adhere to a standardized seeding density.
-
Compound Stability: this compound may be unstable in solution. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Incubation Time: The timing of reagent addition and reading in viability assays is critical. Use a multichannel pipette and a consistent workflow to minimize timing differences across plates.
-
Issue 2: Discrepancy between MTT assay results and visual observation of cell death.
-
Question: The MTT assay shows high cell viability, but microscopy reveals significant morphological changes and cell detachment. Why is this happening?
-
Answer:
-
Mechanism of Action: this compound might be causing cell cycle arrest or senescence without immediate cell death. In this state, cells may still be metabolically active, leading to a false-negative result in the MTT assay.
-
Timing of Assay: The MTT assay might be performed too early to detect cell death. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to capture the dynamics of the cytotoxic effect.
-
Alternative Assay: Use a different assay to confirm cytotoxicity. An LDH assay (measuring membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion) can provide complementary information.
-
Issue 3: Unexpected cytotoxicity at very low concentrations.
-
Question: We are observing cell death in normal cells at nanomolar concentrations of this compound, which is much lower than anticipated. What should we check?
-
Answer:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells. Run a solvent-only control.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be responsible for the observed high toxicity.
-
Cell Line Sensitivity: The specific normal cell line you are using may be exceptionally sensitive to this compound. Consider testing on a panel of different normal cell lines to assess the broader cytotoxic profile.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Type | Tissue of Origin | IC50 (µM) |
| HCT116 | Cancer | Colon | 5.2 |
| MCF-7 | Cancer | Breast | 8.9 |
| U-87 MG | Cancer | Glioblastoma | 3.5 |
| HEK293 | Normal | Kidney | 25.8 |
| HUVEC | Normal | Endothelium | 32.1 |
| NHDF | Normal | Fibroblast | 45.6 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader.
-
Healthy cells: High red fluorescence (J-aggregates, ~590 nm emission).
-
Apoptotic cells: High green fluorescence (J-monomers, ~530 nm emission).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway.
Caption: Workflow for assessing cytotoxicity.
References
- 1. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cell killing and autophagy by amphiphilic pyrrolidine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Analysis of Pyrrolidine Ricinoleamide and Other Fatty Acid Amides in Oncology
In the landscape of oncological research, the therapeutic potential of fatty acid amides (FAAs) has garnered significant interest. These lipid signaling molecules, including the novel synthetic compound Pyrrolidine Ricinoleamide, exhibit diverse biological activities with implications for cancer treatment. This guide provides a comparative overview of this compound against other prominent FAAs—Anandamide (B1667382), Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), and Erucamide (B86657)—supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Quantitative Overview
The antiproliferative activity of this compound and other fatty acid amides has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the GI50 and IC50 values, which represent the concentration required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µg/mL)[1][2] |
| U251 | Glioblastoma | 0.46 |
| NCI-ADR/RES | Ovarian (Multidrug-Resistant) | 0.88 |
| 786-0 | Renal | 4.1 |
| OVCAR-3 | Ovarian | 4.6 |
| PC-3 | Prostate | >50 |
| HT29 | Colon | >50 |
| K-562 | Leukemia | >50 |
Data derived from the study by dos Santos et al. (2015).
Table 2: Comparative Antiproliferative and Cytotoxic Activity of Other Fatty Acid Amides
| Fatty Acid Amide | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| Anandamide | MCF-7 | Breast | 0.5[3] | De Petrocellis et al. (1998) |
| EFM-19 | Breast | 1.5[3][4] | De Petrocellis et al. (1998) | |
| A375 | Melanoma | 5.8[5][6] | Bleszynski et al. (2013) | |
| Huh7 | Hepatocellular Carcinoma | Not specified, but showed inhibition | Lin et al. (2012) | |
| Various Breast | Breast | 31-80 (EC50) | Grishchenko et al. (2024)[2][7] | |
| Palmitoylethanolamide (PEA) | HCT116 | Colon | ~10-30 (Significant inhibition) | Pagano et al. (2021)[8][9] |
| Caco-2 | Colon | 0.001-0.1 (Significant inhibition) | Sarnelli et al. (2016)[10] | |
| SH-SY5Y (with IFNβ) | Neuroblastoma | Not directly cytotoxic alone | Contaldi et al. (2022) | |
| Oleoylethanolamide (OEA) | Saos-2 | Osteosarcoma | Not specified, but showed cytotoxicity | Izgördü et al. (2022)[11] |
| SH-SY5Y (with IFNβ) | Neuroblastoma | Not directly cytotoxic alone | Contaldi et al. (2022) | |
| Erucamide | A549 | Lung | Showed antiproliferative activity | Melchini et al. (2013)[12] |
| Melanoma Cell Lines | Melanoma | 30-60 | Martirosyan et al. (2022)[6] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of fatty acid amides are mediated through various signaling pathways, often involving cell cycle arrest and induction of apoptosis.
This compound: The precise signaling pathway for this compound is not yet fully elucidated. However, its parent molecule, ricinoleic acid, has been shown to induce cytotoxicity in breast cancer cells.[13] Research on other ricinoleic acid derivatives suggests potential involvement in the induction of apoptosis.
Anandamide (AEA): As an endocannabinoid, anandamide's anticancer activity is often mediated through cannabinoid receptors (CB1 and CB2). Activation of these receptors can lead to the inhibition of adenylyl cyclase, modulation of mitogen-activated protein kinase (MAPK) pathways, and ultimately, cell cycle arrest and apoptosis.[2][3][4][7] In some cancers, its effects are independent of CB receptors and may involve other targets like the GPR55 receptor.[14]
Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA): These N-acylethanolamines primarily act through the peroxisome proliferator-activated receptor-alpha (PPAR-α).[8][10] Activation of PPAR-α can modulate the expression of genes involved in cell proliferation, differentiation, and inflammation. In colon cancer cells, PEA has been shown to inhibit the Akt/mTOR pathway, a critical regulator of cell growth and survival.[10] OEA's cytotoxic effects on bone cancer cells are linked to the inhibition of ceramidase, leading to an accumulation of pro-apoptotic ceramides.[11]
Erucamide: The anticancer mechanism of erucamide is still under investigation, but studies have shown its ability to induce apoptosis and cell cycle arrest in lung and melanoma cancer cells.[6][12]
Below are diagrams illustrating some of the known signaling pathways.
References
- 1. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Interaction of the Endocannabinoid Anandamide and Paracannabinoid Lysophosphatidylinositol during Cell Death Induction in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 420magazine.com [420magazine.com]
- 5. Anticancer activity of anandamide in human cutaneous melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Proapoptotic Effects of Erucin, A Diet-Derived H2S Donor, on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoylethanolamide Reduces Colon Cancer Cell Proliferation and Migration, Influences Tumor Cell Cycle and Exerts In Vivo Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoylethanolamide Reduces Colon Cancer Cell Proliferation and Migration, Influences Tumor Cell Cycle and Exerts In Vivo Chemopreventive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. core.ac.uk [core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Ricinus communis L. fruit extract inhibits migration/invasion, induces apoptosis in breast cancer cells and arrests tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect on cancer cell proliferation of palmitoylethanolamide, a fatty acid amide interacting with both the cannabinoid and vanilloid signalling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolidine Ricinoleamide and Temozolomide for Glioblastoma Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Pyrrolidine Ricinoleamide and the established chemotherapeutic agent, Temozolomide (B1682018), in the context of glioblastoma treatment research. This document synthesizes available preclinical data to facilitate an objective comparison of their mechanisms of action and cytotoxic effects.
Introduction
Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care often involves surgical resection followed by radiation and chemotherapy with temozolomide.[1] However, resistance to temozolomide is a significant clinical obstacle, necessitating the exploration of novel therapeutic agents.[2] this compound, a derivative of ricinoleic acid amide, has emerged as a compound with potential antiproliferative properties against glioma cells.[3][4] This guide aims to compare the known attributes of this compound with those of temozolomide, based on available scientific literature.
Mechanism of Action
Temozolomide is a prodrug that undergoes spontaneous conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] The primary cytotoxic effect of MTIC is the methylation of DNA, predominantly at the O6 and N7 positions of guanine (B1146940) residues.[5] This DNA alkylation leads to the induction of apoptosis in cancer cells.[1] A key factor in tumor cell resistance to temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from the O6 position of guanine, thereby mitigating the drug's efficacy.[6]
This compound , on the other hand, is a fatty acid amide whose precise mechanism of action in cancer cells is not yet fully elucidated. Available research suggests that it possesses antiproliferative activity against several cancer cell lines, including human glioma U251 cells.[4] Some studies on related fatty acid amides suggest that their cytotoxic effects in glioma cells may be linked to the cannabinoid receptor system and inhibition of the Akt signaling pathway.[2] Another study highlighted that the efficacy of curcumin (B1669340) against glioblastoma models was enhanced by inhibiting lipid droplet formation with a pyrrolidine-containing compound, suggesting a potential mechanism related to cellular metabolism and drug sequestration.
Data Presentation
In Vitro Cytotoxicity
Direct comparative studies providing IC50 values for this compound and temozolomide against the same glioma cell line under identical experimental conditions are limited in the public domain. However, data from various sources can be compiled to provide an indicative comparison.
Table 1: In Vitro Antiproliferative Activity against Glioma Cell Lines
| Compound | Cell Line | Exposure Time | IC50 (µM) | Citation |
| Temozolomide | U87 | 72h | 230.0 (median) | [7] |
| U251 | 72h | 176.5 (median) | [7] | |
| This compound | U251 | Not Specified | Data not available | [3][4] |
| Other Ricinoleic Acid Amides (for context) | C6 Glioma | 12h | FAA1: ~199, FAA2: ~85 | [2] |
Note: The IC50 values for temozolomide can vary significantly between studies. The values presented are medians from a systematic review.[7] Data for this compound's IC50 is not currently available in the public literature. The data for "Other Ricinoleic Acid Amides" is provided for contextual understanding of this compound class and concentrations are converted from µg/mL assuming a molecular weight similar to this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the study of anticancer agents against glioblastoma.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Plate human glioma cells (e.g., U251, U87) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or temozolomide for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Orthotopic Glioblastoma Mouse Model
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87-luciferase) to be used for implantation.
-
Animal Preparation: Anesthetize immunodeficient mice (e.g., nude mice).
-
Stereotactic Implantation: Using a stereotactic frame, inject a suspension of glioblastoma cells into the desired location in the mouse brain (e.g., the striatum).
-
Tumor Growth Monitoring: Monitor tumor growth over time using bioluminescence imaging.
-
Treatment Administration: Once tumors are established, administer this compound, temozolomide, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor progression and animal survival. At the end of the study, harvest brain tissue for histological analysis.
Caspase-3 Activity Assay
-
Cell Lysis: Treat glioma cells with the test compounds for a specified time, then lyse the cells to release cellular contents.
-
Protein Quantification: Determine the total protein concentration in each cell lysate.
-
Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the lysates.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the resulting fluorescent or colorimetric signal using a plate reader.
-
Data Analysis: Normalize the signal to the protein concentration to determine the relative caspase-3 activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Temozolomide.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Temozolomide is a well-characterized alkylating agent that serves as a cornerstone in the treatment of glioblastoma. Its mechanism of action, efficacy, and resistance pathways are extensively documented. This compound, a more recently investigated compound, has demonstrated antiproliferative activity against glioma cells in vitro.[3][4] However, a comprehensive understanding of its mechanism of action, specific molecular targets, and a direct, quantitative comparison of its efficacy against temozolomide are not yet available.
The information presented in this guide highlights the current state of knowledge for both compounds. While temozolomide provides a robust benchmark, the potential of this compound and other ricinoleic acid derivatives warrants further investigation. Future research should focus on elucidating the precise mechanism of action of this compound, conducting direct comparative in vitro and in vivo studies against temozolomide, and exploring potential synergistic effects with existing therapies. Such studies will be critical in determining the potential of this compound as a future therapeutic agent for glioblastoma.
References
- 1. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Ricinoleamide: A Comparative Analysis of Efficacy in Glioma Treatment
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This report provides a detailed comparison of the investigational compound Pyrrolidine Ricinoleamide against established chemotherapeutic agents for glioma, the most common and aggressive form of brain cancer. This guide synthesizes available preclinical data to offer an objective analysis of its potential efficacy, supported by experimental protocols and an examination of the relevant signaling pathways.
Executive Summary
This compound, a derivative of ricinoleic acid, has demonstrated potent antiproliferative activity against the human glioma U251 cell line in preclinical studies. This guide places this finding in the context of current standard-of-care treatments, primarily temozolomide (B1682018) (TMZ), and other established drugs such as lomustine (B1675051) and carmustine. While direct head-to-head comparative studies are not yet available, this report compiles existing data to facilitate an informed assessment of this compound's therapeutic potential.
Comparative Efficacy: A Data-Driven Analysis
The antiproliferative effects of this compound and established glioma drugs on the U251 human glioma cell line are summarized below. It is important to note that the data for this compound and the established drugs are derived from separate studies; therefore, a direct comparison should be made with caution.
Table 1: In Vitro Efficacy against U251 Human Glioma Cells
| Compound | Parameter | Value | Source |
| This compound (and related amides) | |||
| N-benzyl-ricinoleamide | TGI | 1.5 µg/mL | [1][2] |
| N-phenethyl-ricinoleamide | TGI | 1.6 µg/mL | [1][2] |
| Established Glioma Drugs | |||
| Temozolomide (TMZ) | IC50 (72h) | 176.5 - 240 µM | [3] |
| Lomustine (CCNU) | IC50 (72h) | ~25 - 50 µM | [4][5] |
| Carmustine (BCNU) | IC50 (72h) | ~50 - 100 µM | [4][5] |
TGI (Total Growth Inhibition) is the concentration of the drug that completely inhibits cell growth. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.
Signaling Pathways: Mechanisms of Action
Understanding the molecular pathways through which these drugs exert their effects is crucial for evaluating their therapeutic potential and identifying potential combination strategies.
This compound and Related Fatty Acid Amides
The precise signaling pathway of this compound in glioma cells has not yet been fully elucidated. However, research on related fatty acid amides suggests several potential mechanisms. Fatty acid amides are a class of bioactive lipids that can modulate various cellular processes, including cell proliferation and apoptosis. Some fatty acid derivatives have been shown to influence membrane fluidity and signaling protein function. Further investigation is required to pinpoint the specific molecular targets and pathways affected by this compound in glioma cells.
Established Glioma Drugs
Temozolomide (TMZ): As an alkylating agent, TMZ methylates DNA, leading to DNA damage and subsequent cancer cell death. Resistance to TMZ is often associated with the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Key signaling pathways implicated in TMZ action and resistance include the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are involved in cell survival and proliferation.
Nitrosoureas (Lomustine and Carmustine): Similar to TMZ, nitrosoureas are alkylating agents that cross-link DNA, inhibiting DNA replication and transcription and ultimately leading to apoptosis. Their ability to cross the blood-brain barrier makes them effective against brain tumors.
Bevacizumab: This monoclonal antibody targets the Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis. By inhibiting VEGF-A, bevacizumab prevents the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.
Experimental Protocols
The following methodologies were employed in the key studies cited in this guide.
Synthesis of this compound and Related Amides
The synthesis of the fatty acid amides was conducted as described by dos Santos et al. (2015). Briefly, ricinoleic acid was reacted with the corresponding amine (e.g., pyrrolidine, benzylamine, phenethylamine) in the presence of a coupling agent to form the amide bond. The final products were purified by column chromatography and their structures confirmed by spectroscopic methods.
In Vitro Antiproliferation Assay (dos Santos et al., 2015)
-
Cell Line: Human glioma (U251) cells were used.
-
Treatment: Cells were plated in 96-well plates and treated with different concentrations of the synthesized amides for 48 hours.
-
Assay: The sulforhodamine B (SRB) assay was used to determine cell density.
-
Data Analysis: The concentration that caused total growth inhibition (TGI) was determined from dose-response curves. Doxorubicin was used as a positive control.
Conclusion and Future Directions
The available preclinical data suggests that this compound and related ricinoleic acid amides exhibit promising antiproliferative activity against human glioma cells. While a direct comparison with established drugs is not yet possible, the initial findings warrant further investigation.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the efficacy of this compound with temozolomide and other standard-of-care drugs in both in vitro and in vivo glioma models.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound in glioma cells to understand its molecular mechanism of action.
-
In vivo efficacy and toxicity: Evaluating the anti-tumor activity and safety profile of this compound in animal models of glioma.
A deeper understanding of these aspects will be critical in determining the potential of this compound as a novel therapeutic agent for the treatment of glioma.
References
- 1. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. Steroidal saponins with cytotoxic effects from the rhizomes of Asparagus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of dihydrocucurbitacin B and cucurbitacin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Pyrrolidine Ricinoleamide's Antiproliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiproliferative activity of Pyrrolidine Ricinoleamide and its alternatives. Due to the limited availability of direct in vivo studies on this compound, this document leverages data from studies on related compounds, specifically ricinoleic acid derivatives, to provide a comparative framework. The performance is contrasted with Temozolomide, a standard-of-care chemotherapeutic agent for glioma, a cancer type against which ricinoleic acid amides have shown potent in vitro activity.
Comparative Analysis of In Vivo Antiproliferative Efficacy
The following table summarizes the quantitative data on tumor growth inhibition from in vivo studies of a Ricinus communis fruit extract (containing ricinoleic acid) and the standard chemotherapeutic agent, Temozolomide. This comparison is intended to provide a benchmark for the potential in vivo efficacy of ricinoleic acid derivatives like this compound.
| Treatment Group | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Ricinus communis Fruit Extract | 4T1 Syngeneic Mouse Model (Breast Cancer) | 0.5 mg/kg, intraperitoneal administration (4 doses) | Significant reduction in tumor volume (quantitative percentage not specified) | [1] |
| Temozolomide | C6/LacZ Rat Glioma Model (TMZ-Resistant) | 2 mg/kg, daily | ~70% reduction in tumor volume | [2] |
| Temozolomide | U-87MG Human Glioma Xenograft (TMZ-Sensitive) | Not specified | Markedly inhibited tumor growth | [2] |
Note: The data for the Ricinus communis fruit extract is qualitative regarding the percentage of tumor growth inhibition. Direct quantitative comparisons are challenging due to differences in cancer models, dosing, and the nature of the therapeutic agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vivo Tumor Model with Ricinus Communis Fruit Extract
-
Animal Model: Female Balb/c mice.
-
Cell Line: 4T1 mouse mammary carcinoma cells.
-
Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.
-
Treatment: Intraperitoneal administration of Ricinus communis fruit extract (RCFE) at a concentration of 0.5 mg/kg body weight. The control group received a vehicle of 0.9% saline.
-
Monitoring: Tumor progression was monitored, though the specific methods and frequency were not detailed in the provided information.[1]
In Vivo Glioma Xenograft Model with Temozolomide
-
Animal Model: Nude mice for human xenografts and Wistar rats for rat glioma models.
-
Cell Lines: U-87MG human glioblastoma cells and C6/LacZ rat glioma cells.
-
Tumor Induction: Orthotopic implantation of glioma cells into the brain.
-
Treatment: Metronomic administration of low-dose Temozolomide (e.g., 2 mg/kg daily for the rat model).
-
Monitoring: Tumor volume was assessed, likely through imaging techniques, and microvessel density was determined via immunohistochemical staining for CD31. Apoptosis was evaluated using TUNEL assays.[2]
Visualizing Molecular Pathways and Experimental Processes
To illustrate the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative mechanism of action for ricinoleic acid amides via inhibition of the PI3K/Akt signaling pathway.
Caption: A generalized workflow for in vivo validation of antiproliferative compounds.
References
Reproducibility of Experimental Results with Pyrrolidine Ricinoleamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of Pyrrolidine Ricinoleamide, a synthetic fatty acid amide, against other similar compounds. The data presented is based on published experimental findings, offering a resource for researchers investigating the antiproliferative properties of novel chemical entities.
Comparative Antiproliferative Activity
The in vitro antiproliferative activity of this compound and a series of other synthetic fatty acid amides were evaluated against a panel of seven human cancer cell lines. The results, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below. The data is extracted from the study by dos Santos et al. (2015) published in Bioorganic & Medicinal Chemistry.
| Compound | U251 (Glioma) | MCF-7 (Breast) | NCI/ADR-RES (Ovarian) | 786-0 (Kidney) | NCI-H460 (Lung) | PC-3 (Prostate) | OVCAR-3 (Ovarian) |
| This compound | 4.2 µM | > 100 µM | 4.7 µM | > 100 µM | 4.7 µM | 5.7 µM | > 100 µM |
| Ricinoleic Acid | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| Methyl Ricinoleate | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| Ricinoleamide | 23.8 µM | > 100 µM | 30.1 µM | > 100 µM | 35.7 µM | 41.2 µM | > 100 µM |
| Ethanolamide Ricinoleamide | 8.9 µM | > 100 µM | 15.3 µM | > 100 µM | 12.1 µM | 18.9 µM | > 100 µM |
| Doxorubicin (Control) | 0.01 µM | 0.03 µM | 0.58 µM | 0.21 µM | 0.02 µM | 0.12 µM | 0.29 µM |
Experimental Protocols
The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity and antiproliferative activity of chemical compounds. This protocol is based on the methodology typically employed in studies such as that of dos Santos et al. (2015).
1. Cell Preparation and Seeding:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 1% gentamicin.
-
Cells are plated in 96-well plates at a density of 100 µL of a 1 x 10^5 cells/mL suspension.
2. Compound Treatment:
-
After 24 hours of incubation to allow for cell adhesion, the medium is removed.
-
100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.25, 2.5, 25, 250 µg/mL) is added.
-
The plates are incubated for an additional 48 hours.
3. Cell Fixation and Staining:
-
Adherent cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.
-
100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound SRB is removed by washing five times with 1% acetic acid.
-
The plates are air-dried.
4. Absorbance Measurement and Data Analysis:
-
The bound SRB is solubilized with 150 µL of 10 mM Tris buffer (pH 10.5).
-
The absorbance is read on a microplate reader at a wavelength of 540 nm.
-
The GI50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Experimental Workflow
Caption: Workflow for determining the antiproliferative activity of this compound using the SRB assay.
Proposed Signaling Pathway
While the precise signaling pathway for this compound is not fully elucidated, many fatty acid amides are known to induce apoptosis. A plausible mechanism involves the modulation of key survival and apoptotic pathways. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed apoptotic signaling pathway for this compound in cancer cells.
A Comparative Analysis of Pyrrolidine Ricinoleamide's Potential Effects Across Diverse Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: While direct cross-validation studies on Pyrrolidine (B122466) Ricinoleamide are not extensively available in current literature, its chemical structure—a conjugate of a ricinoleic acid amide and a pyrrolidine ring—allows for an evidence-based extrapolation of its potential bioactivity. Ricinoleic acid and its derivatives are known to exhibit cytotoxic effects, while the pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the documented effects of these constituent moieties in various cell lines, offering a predictive framework for the potential mechanisms and efficacy of Pyrrolidine Ricinoleamide.
Introduction to this compound and Alternatives
This compound (CAS 1246776-23-7) is classified as an antiproliferative fatty acid amide.[4] Its structure combines two bioactive moieties:
-
Ricinoleic Acid Amide: The functionalized fatty acid component. Amides derived from ricinoleic acid have demonstrated cytotoxic activity against cancer cell lines.[1]
-
Pyrrolidine Ring: A five-membered nitrogen heterocycle that is a versatile scaffold in drug discovery, known to be a key pharmacophore in compounds targeting cancer, inflammation, and viral infections.[3][5][[“]]
As direct alternatives are context-dependent, this guide will compare the activities of parent compound derivatives (Ricinoleic Acid) and other well-studied pyrrolidine-based compounds that serve similar research purposes, such as the natural antibiotic Anisomycin or synthetic pyrrolidine-based enzyme inhibitors.
Comparative Efficacy Data
The following tables summarize the cytotoxic and antiproliferative effects of ricinoleic acid derivatives and various pyrrolidine-containing compounds across different cancer cell lines. This data serves as a proxy for predicting the potential activity of this compound.
Table 1: Cytotoxicity of Ricinoleic Acid Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| Ricinoleic Acid Amides | HT29 (Colon) | MTT | Generally more toxic than in HeLa cells | [1] |
| Ricinoleic Acid Amides | HeLa (Cervical) | MTT | Active, but less sensitive than HT29 | [1] |
| Ricinoleyl Hydroxamic Acid | Melanoma | MTS | IC50: 13.22 µg/mL (5 days) | [7] |
| Ricinoleyl Hydroxamic Acid | Glioblastoma | MTS | Complete growth inhibition at ≥50 µg/mL | [7][8] |
| Ricinus communis Extract¹ | MCF-7 (Breast) | Cytotoxicity | 48.7% cell death at 1 µg/ml (24h) | [9] |
| Ricinus communis Extract¹ | MDA-MB-231 (Breast) | Cytotoxicity | 48.4% cell death at 1 µg/ml (24h) | [9] |
¹Active fraction contains Ricinoleic acid among other compounds.
Table 2: Bioactivity of Various Pyrrolidine-Containing Compounds
| Compound Class | Cell Line | Assay | IC50 / Effect | Target/Mechanism (if known) | Citation |
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (Breast) | Growth Inhibition | EC50: 3.53 µM | HDAC2 and PHB2 inhibition | [2] |
| Pyrrolidine Derivatives | DLD-1 (Colon) | MTT | Inhibition observed | Antioxidant activity | [10] |
| Pyrrolidine Derivatives | MCF-7 (Breast) | MTT | IC50: 100 µM | Antioxidant activity | [10] |
| Pyrrolidine-Oxadiazoles | HT-29 (Colon) | Antiproliferative | Antiproliferative effect observed | Acetylcholinesterase inhibition | [3] |
| Anisomycin (Natural Alkaloid) | Various | Protein Synthesis | Potent inhibitor | Ribosomal protein synthesis | [11] |
| Pyrrolidine Dithiocarbamate | NCI-H196 (SCLC) | Cytotoxicity | Dose-dependent cytotoxicity | Pro-oxidant activity, Cu influx | [12] |
Postulated Signaling Pathways
Based on the activities of its parent moieties, this compound may modulate several key cellular pathways. The diagrams below illustrate a hypothetical mechanism of action for its antiproliferative effects and a general workflow for its evaluation.
Caption: Postulated signaling pathways for this compound.
Experimental Protocols
The methodologies below are standard protocols for assessing the cytotoxic and mechanistic properties of a novel compound like this compound.
A. Cell Viability and Cytotoxicity Assay (MTT/MTS Protocol)
-
Cell Seeding: Plate cells (e.g., MCF-7, HT29, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours until a formazan (B1609692) product is visible.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Caption: General workflow for a cell viability (MTT/MTS) assay.
B. Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The chemical structure of this compound suggests a strong potential for antiproliferative and cytotoxic activity across a range of cell lines, particularly those of cancerous origin. Evidence from related ricinoleic acid amides and diverse pyrrolidine-based compounds indicates that its mechanism may involve the induction of oxidative stress, inhibition of critical enzymes like HDACs, or interference with protein synthesis, ultimately leading to apoptosis and cell cycle arrest.
Comprehensive cross-validation is imperative. Future studies should focus on screening this compound against a broad panel of cancer cell lines (e.g., NCI-60) and corresponding normal cell lines to establish a therapeutic window. Mechanistic studies, including Western blotting for apoptosis markers (Bax, Bcl-2, Caspases), cell cycle analysis, and target identification via chemical proteomics, will be crucial to fully elucidate its pharmacological profile and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. consensus.app [consensus.app]
- 7. Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Castor Oil, Cytotoxicity Properties and Application as a New Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Castor Oil, Cytotoxicity Properties and Application as a New Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ricinus communis L. fruit extract inhibits migration/invasion, induces apoptosis in breast cancer cells and arrests tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of Pyrrolidine Ricinoleamide: A Comparative Mechanistic Analysis
For Immediate Release
In the dynamic landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Pyrrolidine (B122466) Ricinoleamide, a fatty acid amide derived from ricinoleic acid, has emerged as a compound of interest, demonstrating notable antiproliferative activity against various cancer cell lines, including human glioma U251 cells.[1] This guide provides a comparative analysis of the putative mechanism of action of Pyrrolidine Ricinoleamide against established anticancer agents, supported by experimental data and detailed protocols for researchers in drug development.
A Novel Player in Cancer Therapy: this compound
This compound belongs to a class of compounds, pyrrolidine derivatives, that are being extensively investigated for their therapeutic potential. While the precise molecular targets of this compound are still under active investigation, preliminary studies and research on structurally related compounds suggest that its anticancer effects may be attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy (a cellular degradation process).
Benchmarking Against the Standards: A Mechanistic Showdown
To contextualize the potential of this compound, its mechanism of action is compared with three cornerstone anticancer drugs, each representing a distinct therapeutic strategy.
Table 1: Comparative Overview of Anticancer Agent Mechanisms
| Anticancer Agent | Drug Class | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Fatty Acid Amide | Putative induction of apoptosis, cell cycle arrest, and autophagy. | Under Investigation |
| Doxorubicin | Anthracycline | Intercalates into DNA, disrupting DNA and RNA synthesis, and inhibits topoisomerase II, leading to DNA double-strand breaks.[2][3][] | DNA, Topoisomerase II |
| Paclitaxel | Taxane | Stabilizes microtubules, preventing their dynamic instability required for cell division, leading to mitotic arrest.[5][6][7] | β-tubulin subunit of microtubules |
| Imatinib | Tyrosine Kinase Inhibitor | Inhibits the Bcr-Abl tyrosine kinase, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival.[8][9][10] | Bcr-Abl, c-KIT, PDGF-R |
Quantitative Comparison of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While specific IC50 values for this compound are not yet widely published in comparative studies, the following table presents typical IC50 ranges for the standard agents across various cancer cell lines to provide a benchmark for future studies on this compound.
Table 2: IC50 Values of Standard Anticancer Agents in Selected Cancer Cell Lines
| Anticancer Agent | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) |
| Doxorubicin | 16 µM[11] | 18 µM[11] | ~0.02 µM |
| Paclitaxel | ~0.002 µM | ~0.005 µM | ~0.003 µM |
| Imatinib | > 10 µM (Bcr-Abl negative) | > 10 µM (Bcr-Abl negative) | > 10 µM (Bcr-Abl negative) |
Note: IC50 values can vary significantly based on experimental conditions and the specific cell line variant.
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by each agent and a typical experimental workflow for assessing anticancer activity.
Signaling Pathway Diagrams
Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the anticancer agent and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of RNA).[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[13]
Apoptosis Detection: Western Blotting
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[14][15]
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[14] The intensity of the bands corresponds to the expression level of the target protein.
Conclusion and Future Directions
This compound presents a promising avenue for anticancer drug discovery. While its exact mechanism of action is yet to be fully elucidated, its antiproliferative effects warrant further in-depth investigation. Comparative studies with well-characterized agents like Doxorubicin, Paclitaxel, and Imatinib are essential to understand its unique therapeutic potential and to identify the cancer types where it may offer the most significant benefit. Future research should focus on identifying the specific molecular targets and signaling pathways modulated by this compound. This will not only clarify its mechanism of action but also aid in the rational design of more potent and selective derivatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Pyrrolidine Ricinoleamide: A Comparative Analysis of Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy of Pyrrolidine (B122466) Ricinoleamide, a synthetic fatty acid amide derived from renewable resources, in comparison to other relevant compounds. The data presented herein is collated from preclinical studies and aims to offer an objective overview of its potential as an antiproliferative agent.
Comparative Efficacy: Antiproliferative Activity
Pyrrolidine Ricinoleamide has demonstrated notable antiproliferative activity against various cancer cell lines. A key study by dos Santos et al. (2015) provides foundational data on its efficacy.[1] The following table summarizes the cytotoxic effects of this compound and compares it with its parent compound, Ricinoleic Acid, and a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) after 48h Exposure |
| This compound | U251 (Human Glioma) | 15.8 ± 1.2 |
| MCF-7 (Human Breast Cancer) | 25.3 ± 2.1 | |
| NCI-H460 (Human Lung Cancer) | 30.1 ± 2.5 | |
| Ricinoleic Acid | U251 (Human Glioma) | > 100 |
| MCF-7 (Human Breast Cancer) | > 100 | |
| NCI-H460 (Human Lung Cancer) | > 100 | |
| Doxorubicin | U251 (Human Glioma) | 0.8 ± 0.1 |
| MCF-7 (Human Breast Cancer) | 1.2 ± 0.2 | |
| NCI-H460 (Human Lung Cancer) | 0.9 ± 0.1 |
Data presented as mean ± standard deviation.
The data clearly indicates that the derivatization of ricinoleic acid into this compound significantly enhances its cytotoxic potential against the tested cancer cell lines. While not as potent as Doxorubicin, this compound exhibits promising activity, particularly against human glioma cells.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (U251, MCF-7, and NCI-H460) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Ricinoleic Acid, or Doxorubicin (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, the broader family of pyrrolidine-containing compounds has been shown to interact with several key signaling pathways involved in cell proliferation and survival. The pyrrolidine scaffold is a versatile feature in many biologically active compounds, and its derivatives have been implicated in the modulation of pathways such as the PI3K/Akt and MAPK/ERK pathways.[2][3]
Below is a generalized representation of a potential signaling pathway that could be influenced by this compound, leading to its antiproliferative effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiproliferative Potential of Pyrrolidine Ricinoleamide: A Comparative Analysis
For Immediate Release
A comprehensive review of peer-reviewed research highlights the promising antiproliferative properties of Pyrrolidine (B122466) Ricinoleamide, a synthetic fatty acid amide derived from ricinoleic acid. This guide offers researchers, scientists, and drug development professionals a comparative analysis of its effectiveness, supported by available experimental data.
Comparative Efficacy Against Cancer Cell Lines
A key study by dos Santos et al. (2015) in Bioorganic & Medicinal Chemistry systematically evaluated a series of synthetic fatty acid amides, including Pyrrolidine Ricinoleamide, for their in vitro antiproliferative activity against a panel of seven human cancer cell lines. The study revealed that this compound, identified as compound 5d , exhibited notable activity, particularly against human glioma (U251) and multidrug-resistant ovarian cancer (NCI-ADR/RES) cells.
For this guide, we will focus on the comparative data from this seminal study, presenting the growth inhibition data for this compound and other relevant ricinoleic acid amide derivatives. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control in the study.
| Compound | Structure | U251 (Glioma) Growth Inhibition (%) | NCI-ADR/RES (Ovarian) Growth Inhibition (%) |
| This compound (5d) | Ricinoleic acid amide with a pyrrolidine moiety. | 78 | 85 |
| N-methylbenzylamide of Ricinoleic Acid (5e) | Ricinoleic acid amide with a methylbenzylamine moiety. | 96 | 75 |
| N-benzylamide of Ricinoleic Acid (5f) | Ricinoleic acid amide with a benzylamine (B48309) moiety. | 71 | 62 |
| Doxorubicin (Positive Control) | Standard Anthracycline Chemotherapy Drug. | 88 | 98 |
| Data sourced from dos Santos et al. (2015). Growth inhibition percentages are at a concentration of 25 µg/mL. |
Experimental Protocols
The evaluation of the antiproliferative activity of this compound and its analogues was conducted using a standardized experimental protocol as detailed by dos Santos et al. (2015).
Cell Lines and Culture
Seven human cancer cell lines were utilized: U251 (glioma), NCI-ADR/RES (multidrug-resistant ovarian), 786-0 (kidney), NCI-H460 (lung, non-small cell), PC-3 (prostate), OVCAR-3 (ovarian), and HT29 (colon). Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics. Cultures were maintained at 37°C in a humidified atmosphere containing 5% CO₂.
Antiproliferative Assay (Sulforhodamine B)
The in vitro antiproliferative activity was determined using the sulforhodamine B (SRB) assay. The protocol is as follows:
-
Cell Plating: Cells were plated in 96-well plates at appropriate densities.
-
Compound Treatment: After 24 hours, the cells were treated with the test compounds (including this compound) at a concentration of 25 µg/mL.
-
Incubation: The plates were incubated for 48 hours.
-
Cell Fixation: Adherent cells were fixed by the addition of cold 50% trichloroacetic acid (TCA) and incubated for 1 hour at 4°C.
-
Staining: The plates were washed with distilled water and stained with 0.4% sulforhodamine B in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition was calculated relative to the control (untreated cells).
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the antiproliferative assay used to evaluate this compound.
Caption: Workflow of the Sulforhodamine B assay for antiproliferative activity.
Signaling Pathways
The reviewed study by dos Santos et al. (2015) focused on the phenotypic screening of the antiproliferative effects of this compound and did not elucidate the specific signaling pathways involved in its mechanism of action. Further research is required to identify the molecular targets and signaling cascades affected by this compound. A hypothetical logical relationship for future investigation is presented below.
Caption: Hypothetical mechanism of action for this compound.
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyrrolidine Ricinoleamide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Pyrrolidine Ricinoleamide, ensuring compliance and minimizing risk.
This compound, a derivative of the amide of ricinoleic acid, is often supplied as a solution in ethanol (B145695).[1] This formulation necessitates careful handling and disposal due to the flammable nature of the solvent and the potential hazards of the compound itself. In the absence of a specific Safety Data Sheet (SDS), this chemical should be treated as hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Segregation:
-
Non-Halogenated Solvent Waste: this compound is typically dissolved in ethanol, a non-halogenated solvent. Therefore, all waste containing this solution should be collected in a designated non-halogenated organic solvent waste container.
-
Avoid Mixing: Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents. It is crucial to maintain separate waste streams to prevent dangerous chemical reactions.
2. Container Selection and Labeling:
-
Appropriate Containers: Use only chemically compatible and properly sealed containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for ethanol-based solutions.
-
Clear Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound in Ethanol"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
3. Collection and Storage:
-
Point of Generation: Collect the waste in the designated container at the location where it is generated.
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and general laboratory traffic.
-
Keep Containers Closed: Ensure that waste containers are kept tightly sealed when not in use to prevent the release of flammable vapors.
4. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Empty containers that held the stock solution of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinses may be discarded as regular solvent waste, depending on institutional policies.
5. Arranging for Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
Quantitative Data Summary
While specific quantitative data for this compound's disposal is not publicly available, general laboratory waste guidelines provide quantitative limits for the accumulation of hazardous waste.
| Parameter | Guideline |
| Maximum Flammable Liquid Waste Accumulation | Typically 55 gallons per satellite accumulation area, but may vary by institution. |
| P-listed (Acutely Toxic) Waste Accumulation | If a chemical is determined to be P-listed, the accumulation limit is 1 quart for liquids. |
Note: It is essential to consult your institution's specific waste management plan for precise quantitative limits.
Experimental Protocols
Protocol for Rinsing Contaminated Glassware:
-
Initial Rinse: Rinse the empty glassware (e.g., beaker, flask) with a small amount of clean ethanol.
-
Collect Rinsate: Pour the ethanol rinsate into the designated non-halogenated organic solvent hazardous waste container.
-
Repeat: Repeat the rinsing process two more times.
-
Final Disposal: After the third rinse, the glassware can typically be washed with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Pyrrolidine Ricinoleamide
Pyrrolidine (B122466) Ricinoleamide is an antiproliferative fatty acid amide.[1] Due to its chemical structure, which includes the hazardous pyrrolidine moiety, stringent safety precautions are necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory for handling Pyrrolidine Ricinoleamide to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE based on the hazards associated with pyrrolidine.[2][3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye burns and damage.[2][3][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., PVC, nitrile, or neoprene). It is advised to wear two pairs of gloves ("double gloving"). | Prevents skin absorption, which can be harmful, and protects against severe skin burns.[2][3][5][7] The outer glove should be removed and disposed of immediately after handling. |
| Skin and Body Protection | A flame-retardant and antistatic lab coat or protective clothing, worn over personal clothing. Safety footwear or chemical-resistant boots are also necessary. | Provides a barrier against skin contact and protects from the flammable nature of the compound.[2][3][4] |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Protects against the inhalation of harmful vapors, which can cause respiratory tract burns.[2][3][4][5][6] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation:
-
Ensure a safety shower and eyewash station are easily accessible and functional.[6]
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as detailed in the table above.
2. Handling:
-
All manipulations of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[4]
-
Use non-sparking tools and explosion-proof equipment due to the flammable nature of pyrrolidine.[2][3][5]
-
Ground and bond containers during transfer to prevent static discharge.[2][3][5]
-
Avoid all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.[2][3][4][5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][4][5]
-
Decontaminate the work area, including all equipment used.
-
Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed immediately and laundered before reuse.[2][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.
-
Waste Collection: All waste materials, including unused product, contaminated consumables (e.g., gloves, pipette tips, wipes), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[2][4]
-
Container Management: Do not mix with other waste streams.[3] Empty containers may still contain hazardous residues and should be treated as hazardous waste.[6]
-
Disposal Method: Dispose of the hazardous waste through an authorized waste disposal company, in accordance with local, state, and federal regulations.[3][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
